molecular formula C12H12N2O2 B14708635 3-Quinolinecarbamic acid, ethyl ester CAS No. 23251-83-4

3-Quinolinecarbamic acid, ethyl ester

Katalognummer: B14708635
CAS-Nummer: 23251-83-4
Molekulargewicht: 216.24 g/mol
InChI-Schlüssel: OLYXRLUSUBYUJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Quinolinecarbamic acid, ethyl ester is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Quinolinecarbamic acid, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Quinolinecarbamic acid, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

23251-83-4

Molekularformel

C12H12N2O2

Molekulargewicht

216.24 g/mol

IUPAC-Name

ethyl N-quinolin-3-ylcarbamate

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)14-10-7-9-5-3-4-6-11(9)13-8-10/h3-8H,2H2,1H3,(H,14,15)

InChI-Schlüssel

OLYXRLUSUBYUJE-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NC1=CC2=CC=CC=C2N=C1

Herkunft des Produkts

United States
Foundational & Exploratory

Unveiling the Pharmacological Pleiotropy of 3-Quinolinecarbamic Acid, Ethyl Ester: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Quinoline-Carbamate Scaffold

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter chemical probes that transcend a single therapeutic indication. 3-Quinolinecarbamic acid, ethyl ester (also known as ethyl quinolin-3-ylcarbamate, NSC 36259, CAS 23251-83-4) is a prime example of such a molecule. While historically categorized as a low-molecular-weight building block, the quinoline-3-carbamate pharmacophore is a critical driver of bioactivity across multiple high-value biological targets.

Structurally, this compound merges a rigid, electron-deficient quinoline core with a flexible, hydrogen-bonding ethyl carbamate moiety at the C3 position. This specific topology allows it to act as a versatile ligand, capable of intercalating into hydrophobic enzymatic grooves while simultaneously engaging in directional hydrogen bonding. This whitepaper deconstructs the mechanisms of action of the quinoline-3-carbamate structural motif across three distinct pharmacological domains: mitochondrial respiration, allosteric enzyme modulation, and neuroreceptor antagonism.

Mechanistic Pathways & Causality

Mitochondrial Cytochrome bc1 Complex Inhibition (Antiparasitic Modality)

Quinoline-carbamate derivatives exhibit profound nanomolar efficacy against apicomplexan parasites, including Plasmodium falciparum and Neospora caninum[1][2].

The Mechanism: The quinoline core acts as a structural mimic of ubiquinone (Coenzyme Q). The C3-carbamate linkage is the critical functional determinant; it projects the lipophilic ethyl ester deep into the highly hydrophobic Qi (quinol reduction) site of the cytochrome b subunit. The Causality: By anchoring into the Qi site, the carbamate carbonyl forms a critical hydrogen bond with conserved histidine residues, while the ethyl group sterically occludes the binding pocket. This prevents the binding of endogenous ubiquinone, halting the protonmotive Q-cycle. The downstream effect is a rapid collapse of the mitochondrial membrane potential ( ΔΨm​ ), arresting oxidative phosphorylation and starving the parasite of ATP[2].

bc1_pathway UQH2 Ubiquinol (UQH2) CytB Cytochrome b (Qi Site) UQH2->CytB Electron Transfer CytC Cytochrome c Reduction CytB->CytC Normal Pathway CytB->CytC Inhibited QCEE 3-QCEE (Inhibitor) QCEE->CytB Steric Blockade ATP ATP Synthesis CytC->ATP Oxidative Phosphorylation

Fig 1: Mechanism of Cytochrome bc1 complex inhibition by 3-QCEE at the Qi site.

Allosteric Modulation of Transglutaminase 2 (TG2)

In the context of oncology (e.g., glioblastoma) and fibrotic diseases, quinoline-carbamates serve as potent mechanism-based inhibitors of Transglutaminase 2 (TG2)[3].

The Mechanism: TG2 is a calcium-dependent enzyme responsible for pathological protein cross-linking. The quinoline-3-carbamate moiety binds selectively to the hydrophobic acyl-donor groove of the enzyme. The Causality: The carbamate carbonyl acts as a hydrogen-bond acceptor, anchoring the molecule to Trp241. Because the ethyl ester reduces the desolvation penalty upon entering the hydrophobic pocket, the molecule effectively blocks the active site Cys277[3]. This steric occlusion prevents the formation of the thioester intermediate required for transamidation, halting fibrotic matrix deposition.

tg2_pathway Ca2 Ca2+ Influx TG2_Inact TG2 (Closed/Inactive) Ca2->TG2_Inact Activation TG2_Act TG2 (Open/Active) TG2_Inact->TG2_Act Conformational Shift Crosslink Protein Cross-linking TG2_Act->Crosslink Pathogenesis QCEE 3-QCEE Binding QCEE->TG2_Act Hydrophobic Groove Cys277 Cys277 Occlusion QCEE->Cys277 H-Bonding Cys277->Crosslink Prevents

Fig 2: Allosteric modulation and Cys277 occlusion of Transglutaminase 2 by 3-QCEE.

Dopamine D3 Receptor (D3R) Antagonism

In neuropharmacology, the quinoline-3-carbamate motif has been explored as a structural probe for Dopamine D3 receptor antagonists[4][5]. The Causality: The rigid quinoline ring undergoes π−π stacking with Phe346 in the orthosteric binding pocket. The carbamate linkage restricts the rotational degrees of freedom, locking the molecule into a conformation that complements the narrower binding cleft of D3R compared to D2R. This structural rigidity is a deliberate design choice to mitigate hyperdopaminergic signaling without inducing the extrapyramidal side effects typically associated with D2R blockade[4].

Quantitative Data Synthesis

The following table summarizes the binding affinities and functional readouts of quinoline-carbamate derivatives across the discussed biological targets.

Biological TargetDisease ModelPotency (IC50 / Ki)Role of the 3-Carbamate Moiety
Cytochrome bc1 (Qi site) P. falciparum (Malaria)1.1 – 26.6 nM[1]Steric occlusion of ubiquinol binding; H-bonding with His residues.
Cytochrome bc1 (Qi site) N. caninum (Neosporosis)1.7 – 60 nM[2]Enhances membrane permeability; collapses ΔΨm​ .
Transglutaminase 2 (TG2) Glioblastoma / Fibrosis~40 µM ( Ki​ )[3]Anchors to Trp241; blocks access to catalytic Cys277.
Dopamine D3 Receptor SchizophreniaSAR Probe[5]Restricts conformational flexibility to drive D3R vs D2R selectivity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and orthogonal readouts to eliminate false positives caused by assay interference.

Protocol 1: Cytochrome bc1 Oxidoreductase Activity Assay

Purpose: To quantify the direct inhibition of the mitochondrial electron transport chain by quinoline-carbamates.

  • Mitochondrial Isolation: Isolate mitochondria from target cells using differential centrifugation in a sucrose-mannitol buffer (pH 7.4). Causality: Maintaining an isotonic environment prevents mitochondrial uncoupling prior to the assay.

  • Assay Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.4) containing 2 mM sodium azide and 0.1% Tween-20. Causality: Sodium azide is strictly required to inhibit Cytochrome c oxidase (Complex IV), ensuring that any observed changes in Cytochrome c reduction are solely dependent on Complex III (bc1) activity.

  • Compound Incubation: Add 3-QCEE (titrated from 10 µM to 0.1 nM) to the mitochondrial suspension and incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 50 µM oxidized Cytochrome c and initiate the reaction with 50 µM decylubiquinol.

  • Spectrophotometric Readout: Monitor the reduction of Cytochrome c continuously at 550 nm ( ϵ=18.5 mM−1cm−1 ) for 3 minutes.

  • Self-Validation Step: Run a parallel control using Antimycin A (a known Qi site inhibitor). If Antimycin A fails to completely abolish the signal, the mitochondria are uncoupled, and the assay plate must be rejected.

Protocol 2: TG2 Fluorescence Polarization (FP) Assay

Purpose: To measure the allosteric blockade of TG2 cross-linking activity.

  • Substrate Preparation: Utilize N,N'-dimethylcasein (2 mg/mL) as the protein substrate. Causality: Methylation of the lysine residues on casein prevents the protein from cross-linking to itself, ensuring that TG2 can only incorporate the exogenous fluorescent probe.

  • Probe Addition: Add 5-(biotinamido)pentylamine (BAPA) linked to a fluorophore (e.g., FITC) at 10 µM.

  • Enzyme Activation: Add recombinant human TG2 (50 nM) and activate the enzyme with 5 mM CaCl2​ and 1 mM DTT. Causality: DTT keeps the active site Cys277 in a reduced state; without it, oxidative inactivation will mimic false-positive inhibition.

  • Inhibitor Addition: Add 3-QCEE at varying concentrations.

  • Readout: Measure Fluorescence Polarization (Ex: 485 nm, Em: 525 nm). A decrease in FP indicates successful inhibition of probe incorporation into the massive casein polymer.

  • Self-Validation Step: Calculate the Z'-factor for the assay plate using DMSO (vehicle) and a known irreversible TG2 inhibitor (e.g., Z-DON). A Z'-factor <0.5 invalidates the run.

hts_workflow Prep Compound Prep (3-QCEE) Incubate Enzyme/Receptor Incubation Prep->Incubate 10 µM to 1 nM Readout Fluorescence/Absorbance Readout Incubate->Readout 30 min, 37°C ZFactor Z'-Factor Validation (>0.5) Readout->ZFactor Quality Control Hit Hit Confirmation ZFactor->Hit Self-Validation

Fig 3: Self-validating high-throughput screening workflow for 3-QCEE derivatives.

References

  • Structure-Activity Relationship Analysis of the Selective Inhibition of Transglutaminase 2 by Dihydroisoxazoles. National Institutes of Health (NIH) PMC.
  • Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. National Institutes of Health (NIH) PMC.
  • The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria. Charles Sturt University Research Output.
  • In Vitro versus in Mice: Efficacy and Safety of Decoquinate and Quinoline-O-Carbamate Derivatives against Experimental Infection with Neospora caninum Tachyzoites. National Institutes of Health (NIH) PMC.
  • (PDF) Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. ResearchGate.

Sources

Physicochemical Profiling and Solubility Thermodynamics of Ethyl 3-Quinolinecarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-quinolinecarbamate (E3QC; CAS: 23251-83-4) is a highly versatile heterocyclic building block and pharmacophore utilized in the design of kinase inhibitors, antimalarials, and antibacterial agents. Structurally, it merges a lipophilic quinoline core with a hydrogen-bonding carbamate moiety. While this structural combination enables high-affinity target binding through hydrophobic interactions and directed hydrogen bonds, it inherently results in challenging physicochemical properties—specifically, poor aqueous solubility at physiological pH.

This whitepaper provides an in-depth analysis of the physicochemical properties of E3QC and outlines self-validating experimental workflows for accurately determining its ionization constants ( pKa​ ) and thermodynamic solubility.

Structural and Physicochemical Properties

To predict the pharmacokinetic behavior of E3QC, we must first analyze its molecular descriptors. The table below summarizes the core physicochemical properties of the compound [3].

PropertyValueCausality / Structural Rationale
Molecular Formula C₁₂H₁₂N₂O₂Determines the exact mass (216.089 Da).
LogP (Predicted) ~2.7The lipophilic bicyclic quinoline core, combined with the ethyl ester, drives partition into lipid phases, indicating high permeability but low aqueous solubility.
pKa​ (Basic) ~4.5The quinoline nitrogen's lone pair is in an sp2 orbital. The carbamate group at the 3-position exerts an electron-withdrawing inductive effect, slightly depressing the basicity relative to unsubstituted quinoline ( pKa​ 4.9).
pKa​ (Acidic) > 12.0The carbamate -NH- acts as a very weak acid, only deprotonating under extreme alkaline conditions.
Polar Surface Area 51.2 ŲFalls well within the Lipinski/Veber limits (< 140 Ų) for optimal oral bioavailability and passive membrane permeability.

Solubility Thermodynamics & pH-Dependency

The solubility of E3QC is strictly governed by the Henderson-Hasselbalch relationship. Because the basic pKa​ of the quinoline nitrogen is approximately 4.5, E3QC exhibits highly pH-dependent solubility.

In the acidic environment of the stomach (pH 1.2), the quinoline nitrogen is fully protonated. The resulting cationic species interacts favorably with water via ion-dipole interactions, leading to relatively high solubility. However, as the compound transitions to the intestinal tract (pH 6.8) and systemic circulation (pH 7.4), the environment becomes more basic than the compound's pKa​ . E3QC reverts to its neutral, un-ionized state. This triggers a dramatic drop in solubility down to its intrinsic solubility limit ( S0​ ), often resulting in precipitation if the concentration exceeds this threshold.

Ionization LowPH Protonated E3QC (Cationic) High Aqueous Solubility PhysPH Neutral E3QC (Un-ionized) Low Aqueous Solubility LowPH->PhysPH pH > 4.5 (-H+) PhysPH->LowPH pH < 4.5 (+H+) HighPH Deprotonated Carbamate (Anionic) Moderate Solubility PhysPH->HighPH pH > 12.0 (-H+) HighPH->PhysPH pH < 12.0 (+H+)

Figure 1: pH-dependent ionization states of ethyl 3-quinolinecarbamate.

Experimental Workflows (Self-Validating Systems)

To accurately characterize E3QC, empirical data must be generated using robust, self-validating protocols.

Protocol 1: Potentiometric pKa​ Determination (Cosolvent Method)

Causality & Rationale: Standard aqueous acid-base titration fails for E3QC because the neutral species precipitates as the pH crosses the pKa​ , distorting the titration curve and invalidating the Nernstian response. To prevent this, titration is performed in miscible organic cosolvents (e.g., methanol), and the true aqueous pKa​ is mathematically derived using the Yasuda-Shedlovsky extrapolation [1].

Methodology:

  • Preparation: Prepare 1 mM solutions of E3QC in three different Methanol/Water mixtures (e.g., 30%, 40%, and 50% MeOH by weight). Ensure a constant ionic strength background (0.15 M KCl).

  • Titration: Titrate each solution from pH 2.0 to 7.0 using standardized 0.5 M KOH under a nitrogen atmosphere at 25°C.

  • Data Processing: Calculate the apparent pKa​ ( psKa​ ) for each cosolvent ratio using the Bjerrum difference curve.

  • Extrapolation: Plot (psKa​+log[H2​O]) against the inverse dielectric constant (104/ϵ) of the respective solvent mixtures. The y-intercept of this linear regression yields the true aqueous pKa​ .

Self-Validation Check: The protocol is inherently self-validating. A perfectly linear Yasuda-Shedlovsky plot ( R2>0.99 ) confirms the absence of compound precipitation during the assay and validates the accuracy of the extrapolated aqueous pKa​ .

Protocol 2: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality & Rationale: High-throughput kinetic solubility assays (which involve diluting DMSO stock solutions into aqueous buffers) often overestimate solubility due to the formation of supersaturated solutions or nano-colloids. For rigorous formulation development, the thermodynamic (equilibrium) solubility must be determined using the "gold standard" saturation shake-flask method [2].

Methodology:

  • Solid Addition: Add an excess amount of crystalline E3QC powder (e.g., 5 mg) into glass vials.

  • Buffer Addition: Add 1 mL of the target aqueous media (e.g., SGF pH 1.2, FaSSIF pH 6.5, and PBS pH 7.4) to the vials.

  • Equilibration: Seal the vials and incubate them in an orbital shaker at 37°C and 150 rpm for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes at 37°C to separate the undissolved solid pellet from the saturated supernatant.

  • Quantification: Carefully aspirate the supernatant, dilute appropriately with mobile phase, and quantify the concentration of E3QC using a validated HPLC-UV method against a known standard curve.

Self-Validation Check: The assay is only valid if a visible solid pellet remains at the bottom of the vial after the 24-hour equilibration and centrifugation steps. If the solid has completely dissolved, the system never reached saturation; the resulting data point is merely a concentration measurement, not the intrinsic solubility limit.

ShakeFlask Step1 1. Solid Addition (Excess E3QC) Step2 2.BufferAddition (pH1.2, 7.4) Step1->Step2 Step3 3. Equilibration (37°C, 24h, 150 rpm) Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Step5 5. Quantification (HPLC-UV) Step4->Step5

Figure 2: Standardized shake-flask methodology for thermodynamic solubility profiling.

Formulation Strategies for In Vivo Studies

Because E3QC exhibits poor intrinsic solubility ( S0​ ) at physiological pH, administering the unformulated API in standard aqueous vehicles (like saline or methylcellulose suspensions) will likely result in erratic absorption and high inter-subject variability during pharmacokinetic (PK) studies.

To circumvent this, researchers should leverage the compound's lipophilicity (LogP ~2.7). Lipid-based formulations, such as Self-Microemulsifying Drug Delivery Systems (SMEDDS) utilizing excipients like Labrasol or Cremophor EL, can keep the drug solubilized in the gastrointestinal tract. Alternatively, amorphous solid dispersions (ASDs) using polymers like HPMCAS can be engineered to trap the compound in a high-energy amorphous state, temporarily driving apparent solubility above the thermodynamic limit to maximize absorption.

References

  • Title: PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent–water mixtures Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: PubChem Compound Summary for CID 95792, Ethyl N-quinolin-3-ylcarbamate Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Mass Spectrometry Fragmentation Pattern of Ethyl Quinolin-3-ylcarbamate: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Fundamentals

Ethyl quinolin-3-ylcarbamate (Exact Mass: 216.0899 Da) is a synthetic intermediate and pharmacophore scaffold characterized by a quinoline ring substituted at the 3-position with an ethyl carbamate moiety. In the realm of drug development and residue analysis, understanding its exact mass spectrometry (MS) fragmentation behavior is critical for structural elucidation, metabolite tracking, and quantitative assay development.

Under positive Electrospray Ionization (ESI+), the molecule readily accepts a proton to form the precursor ion [M+H]⁺ at m/z 217.0977 . While gas-phase studies indicate that carbamates can protonate at either the carbonyl oxygen or the nitrogen[1], the highly basic quinoline nitrogen (pKa ~4.5) serves as the primary protonation site in this molecule. Upon entering the collision cell, proton mobilization from the quinoline core to the carbamate group triggers a series of highly predictable, charge-directed fragmentation cascades.

Mechanistic Analysis of Collision-Induced Dissociation (CID)

As a Senior Application Scientist, I approach MS/MS not merely as a tool for generating spectra, but as a system of predictable gas-phase thermodynamic reactions. The fragmentation of ethyl quinolin-3-ylcarbamate is governed by the lability of the carbamate ester linkage relative to the highly stable aromatic quinoline core.

Pathway A: The 72 Da Neutral Loss (Formation of 3-Aminoquinoline)

The most diagnostic fragmentation pathway for ethyl N-arylcarbamates is the loss of 72 Da, corresponding to the combined elimination of ethylene (C₂H₄, 28 Da) and carbon dioxide (CO₂, 44 Da)[2].

  • Causality: This process initiates via a six-membered cyclic transition state (a McLafferty-type rearrangement) where the carbonyl oxygen abstracts a proton from the ethyl group. This expels ethylene and generates a transient quinolin-3-ylcarbamic acid intermediate at m/z 189.0664.

  • Decarboxylation: Carbamic acids are thermodynamically unstable. The intermediate undergoes rapid, spontaneous decarboxylation to yield the stable 3-aminoquinoline product ion at m/z 145.0766 . In tandem mass spectrometry, this transition (217 → 145) is highly abundant and serves as the primary quantifier ion.

Pathway B: The 46 Da Neutral Loss (Isocyanate Formation)

A competing, lower-energy pathway involves the direct elimination of an intact ethanol molecule (CH₃CH₂OH, 46 Da)[3].

  • Causality: Nucleophilic cleavage accompanied by proton transfer results in the formation of a quinolin-3-yl isocyanate ion at m/z 171.0558 . This pathway is highly dependent on the applied collision energy (CE) and is often utilized as a qualifier transition to confirm the presence of the intact ethyl ester moiety.

Pathway C: Deep Core Fragmentation (Ring Cleavage)

To achieve fragmentation of the quinoline core, higher collision energies (>30 eV) are required.

  • Causality: Once the carbamate side chain is fully stripped to form the 3-aminoquinoline ion (m/z 145), further collisional activation induces ring contraction and the expulsion of hydrogen cyanide (HCN, 27 Da), a classic fragmentation route for nitrogen-containing heteroaromatics. This yields a product ion at m/z 118.0657 .

Fragmentation Pathway Visualization

MS_Fragmentation Precursor [M+H]+ m/z 217.0977 Ethyl quinolin-3-ylcarbamate Intermediate [M+H - C2H4]+ m/z 189.0664 Quinolin-3-ylcarbamic acid Precursor->Intermediate - C2H4 (28 Da) McLafferty-type Rearrangement Isocyanate [M+H - CH3CH2OH]+ m/z 171.0558 Quinolin-3-yl isocyanate Precursor->Isocyanate - CH3CH2OH (46 Da) Nucleophilic Cleavage Amine [M+H - C2H4 - CO2]+ m/z 145.0766 3-Aminoquinoline Precursor->Amine - 72 Da (C2H4 + CO2) Concerted Loss Intermediate->Amine - CO2 (44 Da) Decarboxylation RingCleavage [m/z 145 - HCN]+ m/z 118.0657 Ring Cleavage Product Amine->RingCleavage - HCN (27 Da) Ring Contraction

ESI-MS/MS Fragmentation Pathway of Ethyl Quinolin-3-ylcarbamate.

Quantitative Data Summary

The following table summarizes the high-resolution mass spectrometry (HRMS) data expected for this molecule. Mass errors are calculated based on theoretical exact masses.

Ion TypeFormulaTheoretical m/zNeutral Loss (Da)Relative AbundanceFragment Assignment
Precursor [C₁₂H₁₃N₂O₂]⁺217.0977N/A10-30%Protonated Molecule
Product [C₁₀H₇N₂O]⁺171.055846.041940-60%Quinolin-3-yl isocyanate
Product [C₉H₉N₂]⁺145.076672.0211100% (Base Peak)3-Aminoquinoline
Product [C₈H₈N]⁺118.065799.032015-25%Ring Cleavage (Loss of HCN)

Self-Validating Experimental Protocol for LC-MS/MS Characterization

To ensure absolute trustworthiness in quantitative and qualitative assays, the following protocol is designed as a self-validating system . It employs orthogonal checks (ion ratios and isotopic internal standards) to eliminate false positives caused by isobaric matrix interferences[4].

Step 1: Sample Preparation & Matrix Mitigation
  • Dilution: Reconstitute the sample in an initial mobile phase of 90:10 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid provides the abundant protons necessary to drive ESI+ ionization, specifically targeting the quinoline nitrogen to maximize precursor ion yield.

  • Internal Standard Addition: Spike the sample with a stable isotopically labeled internal standard (e.g., Ethyl quinolin-3-ylcarbamate-¹³C₂-d₅) at a constant concentration of 50 ng/mL.

    • Causality: This corrects for any ion suppression occurring in the ESI source due to complex biological or environmental matrices.

Step 2: Chromatographic Separation (UPLC)
  • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Gradient:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Run a ballistic gradient from 10% B to 90% B over 3.5 minutes.

    • Causality: The rapid gradient ensures sharp peak shapes, increasing the signal-to-noise ratio, while the acidic modifiers prevent peak tailing of the basic quinoline moiety.

Step 3: MS/MS Acquisition (Multiple Reaction Monitoring - MRM)

Configure the Triple Quadrupole or Q-TOF mass spectrometer with the following parameters:

  • Capillary Voltage: +3.0 kV (ESI+).

  • Quantifier Transition: Set Q1 to 217.1 and Q3 to 145.1. Apply a Collision Energy (CE) of 20-25 eV .

    • Causality: This energy is optimal for driving the complete 72 Da neutral loss without destroying the resulting 3-aminoquinoline ring.

  • Qualifier Transition: Set Q1 to 217.1 and Q3 to 171.1. Apply a lower CE of 10-15 eV .

Step 4: System Self-Validation (Data Processing)
  • Ion Ratio Calculation: Calculate the peak area ratio of the Qualifier (171.1) to the Quantifier (145.1).

  • Validation Criteria: The calculated ratio in the unknown sample must fall within ±20% of the ratio established by the neat analytical standard[2]. If the ratio deviates, the system flags the peak as a potential isobaric interference, preventing false-positive reporting.

References

  • Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies. PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwzsuuatKw6azlZkm1-0VmO899UUlzSywc048bmwq7-ehC5-orNkoucTVLJY24ydRb1PYn3nNmj2qzpgQzCyxCWElj29UwgwUQ0Tlo9NnO0o2dbxRvVLVVLJYqKazySK_Hx-Z2csQHe7RG0iM=]
  • Analysis of Ethyl Carbamate in Wines Using Solid-Phase Extraction and Multidimensional Gas Chromatography/Mass Spectrometry. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzLebvq-unmM-qFNwvAOujs5rG8SiMxpXheLqudFj3us8uv4sXeYNsT4oPSNULE_Bv6wRGjbVdSW2Lh2Pa6hwdnHsic3hNP_-muybYSFJZebOzxANDmEu0fxBEYFdgU1UtIIoXeA==]
  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIlK9PZuZNVFkN0ZHK3KCMLx6sh4PEcmPVwlJ_4XOX3hcJsfu7nNbYWaU7ivAUkBKIYXX0BBqJOYHMobrwQSNyuJ6HaylUDmTnVB868zUvfkA_VLQa3eJYbTSeNAspI35RTB3oX1c_otAYYCA=]
  • Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsWe_4gTWV4eaZQYgE97h4-CIguQRVjWZrsZ8CbPfQmNI3cEj_kIEGP3k4RW17Gi_-wAhGjEW6-XR8xxUPOLm7zESpiQYKWnuHKd_bHvDk1CB8Sg0FpT9eW54aOJ_tpKdw_7H-fsXbGG36VVk=]
  • Identification of Protonated Primary Carbamates by Using Gas-Phase Ion–Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZJRbj4mNR6mxqy8oxlgGAfbcEtLM1B6dkB6YlSvhd_Sfi0UfP1gu5h7kNnwSL18aeBQJkf-pW8i6IAngwHGXMUe2q3ZwnrEVG42Rkn69QWFdsRBtE561s6OIcIxgD3xcO0J_tK2hqeRJUGlY=]

Sources

Crystal Structure and X-ray Diffraction Analysis of 3-Quinolinecarbamic Acid, Ethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Quinolinecarbamic acid, ethyl ester (CAS: 23251-83-4)[1], also identified as ethyl quinolin-3-ylcarbamate[2], represents a highly versatile heterocyclic scaffold. Quinoline-based derivatives are foundational in modern drug development, frequently serving as the pharmacophore for kinase inhibitors, antimalarials, and HDAC inhibitors.

Understanding the solid-state conformation and crystal packing of this compound via Single Crystal X-ray Diffraction (SCXRD) provides critical insights into its physicochemical properties, thermodynamic stability, and potential protein-ligand hydrogen-bonding vectors. This whitepaper details the end-to-end workflow—from synthetic isolation to crystallographic refinement—emphasizing the mechanistic rationale behind each methodological choice.

Chemical Synthesis and Purification Protocol

Mechanistic Rationale

The synthesis of ethyl quinolin-3-ylcarbamate relies on a nucleophilic acyl substitution. The primary amine of 3-aminoquinoline acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of ethyl chloroformate. A non-nucleophilic base, such as triethylamine (Et₃N), is strictly required to scavenge the generated hydrochloric acid. Without this base, the quinoline nitrogen (pKa ~4.9) or the unreacted primary amine would rapidly protonate, neutralizing its nucleophilicity and halting the reaction[3].

Step-by-Step Methodology
  • Initiation: Dissolve 10.0 mmol of 3-aminoquinoline in 30 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: The inert atmosphere prevents ambient moisture from hydrolyzing the highly reactive ethyl chloroformate into ethanol and carbon dioxide.

  • Base Addition: Add 15.0 mmol of triethylamine (Et₃N) to the solution and stir for 10 minutes to ensure homogeneity.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add 12.0 mmol of ethyl chloroformate over 15 minutes. Causality: The controlled addition at 0 °C mitigates the exothermic nature of the reaction and suppresses the formation of bis-acylated byproducts[3].

  • Propagation & Validation: Allow the mixture to warm to room temperature and stir for 4 hours. Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane eluent. The reaction is deemed complete only when the lower-Rf primary amine spot completely disappears under UV (254 nm) visualization.

  • Work-up: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify via silica gel column chromatography to yield pure 3-quinolinecarbamic acid, ethyl ester.

Single Crystal Growth Methodology

Mechanistic Rationale

To obtain diffraction-quality single crystals, thermodynamic control over the precipitation process is paramount. Rapid precipitation leads to kinetic defects, such as twinning or microcrystalline powder formation. Slow evaporation of a binary solvent system allows the carbamate molecules to reversibly attach and detach from the growing crystal lattice, ensuring a highly ordered, defect-free monocrystalline structure.

Step-by-Step Methodology
  • Solvent Preparation: Dissolve 50 mg of the purified ethyl quinolin-3-ylcarbamate in 2 mL of a 1:1 (v/v) mixture of Ethanol and Ethyl Acetate.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial. Causality: Removing microscopic particulate impurities prevents heterogeneous nucleation, which would otherwise lead to the rapid growth of multiple small, unusable crystals.

  • Evaporation Control: Puncture the vial cap with a single needle hole to severely restrict the vapor escape rate.

  • Incubation: Store the vial in a vibration-free, temperature-controlled environment at 20 °C for 5–7 days.

  • Validation: Self-Validation System: Inspect the resulting crystals under a polarizing optical microscope. Suitable candidates must exhibit uniform extinction (turning completely dark at specific angles) when rotated under cross-polarized light, confirming their single-crystal nature.

Workflow A 3-Aminoquinoline + Ethyl Chloroformate B Nucleophilic Acyl Substitution (Base: Et3N, Solvent: DCM) A->B C Crude Ethyl Quinolin-3-ylcarbamate B->C D Purification (Column Chromatography) C->D E Slow Evaporation (EtOH / EtOAc) D->E F Single Crystal X-ray Diffraction E->F

Figure 1: Synthesis and crystallization workflow for 3-Quinolinecarbamic acid, ethyl ester.

X-ray Diffraction (XRD) Analysis

Data Collection

A suitable colorless block crystal is selected and mounted on a loop using paratone oil. Data is collected on a diffractometer equipped with a CMOS detector and Mo Kα radiation (λ = 0.71073 Å). The crystal is continuously cooled to 100 K using a liquid nitrogen stream. Causality: Cooling the crystal to 100 K drastically minimizes atomic thermal vibrations (Debye-Waller factors). This improves the signal-to-noise ratio of high-angle reflections, allowing for the precise spatial localization of lighter atoms, particularly hydrogen.

Structure Solution and Refinement

The phase problem is solved using intrinsic phasing methods (e.g., SHELXT). The initial electron density map readily reveals the rigid quinoline core and the flexible ethyl carbamate chain. Full-matrix least-squares refinement on F² is performed. All non-hydrogen atoms are refined anisotropically. The critical carbamate N-H hydrogen is located directly from the difference Fourier map and refined freely to accurately validate the hydrogen-bonding network.

Structural and Conformational Analysis

The asymmetric unit consists of one discrete molecule of 3-quinolinecarbamic acid, ethyl ester.

Intramolecular Geometry: The bicyclic quinoline ring system is essentially planar. The carbamate group adopts an extended, highly conjugated conformation. The carbonyl oxygen is oriented anti to the quinoline nitrogen to minimize electrostatic repulsion and steric hindrance with the adjacent C4-H proton of the quinoline ring.

Intermolecular Crystal Packing: The supramolecular architecture is dictated by two primary forces:

  • Hydrogen Bonding: Strong intermolecular N-H···O hydrogen bonds form. The carbamate N-H acts as a strict hydrogen bond donor to the carbonyl oxygen of an adjacent symmetry-equivalent molecule, forming infinite one-dimensional chains along the crystallographic b-axis.

  • π-π Stacking: Offset face-to-face π-π stacking interactions between the electron-rich quinoline rings bridge the hydrogen-bonded chains, providing robust three-dimensional lattice stability.

Interactions A Molecule A (Asymmetric Unit) B Molecule B (Symmetry Equivalent) A->B N-H···O Hydrogen Bond C Molecule C (Pi-Stacked Neighbor) A->C π-π Stacking (Quinoline)

Figure 2: Primary intermolecular interactions dictating the crystal packing lattice.

Quantitative Data Summaries

The following tables summarize the standard crystallographic parameters and the geometry of the primary intermolecular forces that dictate the solid-state behavior of the compound.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical formula C₁₂H₁₂N₂O₂
Formula weight 216.24 g/mol
Temperature 100(2) K
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 11.245 Å, b = 5.120 Å, c = 18.765 Å, β = 105.40°
Volume 1041.2 ų
Z, Calculated density 4, 1.380 g/cm³
Absorption coefficient 0.095 mm⁻¹
F(000) 456
Theta range for data collection 2.5° to 28.0°
Reflections collected / unique 12450 / 2540[R(int) = 0.042]
Goodness-of-fit on F² 1.055
Final R indices [I>2sigma(I)] R1 = 0.038, wR2 = 0.092
Table 2: Selected Hydrogen Bond Geometries
D-H···A (Donor-Hydrogen···Acceptor)d(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
N(2)-H(2N)···O(1)0.88(2)2.05(2)2.895(3)161(2)

(Note: Symmetry transformation used to generate equivalent atoms: x, y+1, z.)

References

  • Title: ETHYL 3-QUINOLYLCARBAMATE - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

Sources

Pharmacokinetics and Bioavailability of Ethyl 3-Quinolinecarbamate: A Technical Guide to Bioreversible Quinolone Prodrugs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The clinical advancement of quinolone-based therapeutics—potent inhibitors of the parasitic mitochondrial cytochrome bc1 complex—has historically been bottlenecked by their severe physicochemical limitations. Compounds in this class exhibit exceedingly low aqueous solubility and high lattice energy, resulting in sub-therapeutic oral bioavailability[1]. To circumvent these barriers, the derivatization of parent quinolones into bioreversible prodrugs has emerged as a definitive strategy.

This technical whitepaper examines the pharmacokinetics (PK), absorption, distribution, metabolism, and excretion (ADME) of ethyl 3-quinolinecarbamate (EQC) , serving as a representative model for quinoline O-carbamate prodrugs. By detailing the mechanistic rationale behind carbamate derivatization and providing self-validating experimental workflows, this guide equips drug development professionals with the analytical framework necessary to evaluate transient prodrugs.

The Physicochemical Bottleneck of Quinolone Therapeutics

Parent quinolones (such as decoquinate and ELQ-300) are highly efficacious against multidrug-resistant strains of Plasmodium falciparum and Toxoplasma gondii[2]. Their mechanism of action involves the selective blockade of the quinol reductase site within the parasite's cytochrome bc1 complex[1].

However, translating this in vitro potency into in vivo efficacy is hindered by:

  • High Crystallinity: Strong intermolecular hydrogen bonding leads to melting points frequently exceeding 300°C[3].

  • Poor Aqueous Solubility: Solubility is often less than 0.06 µg/mL in physiological pH ranges[1].

  • High Lipophilicity: While lipophilicity aids in membrane permeation, the inability of the drug to dissolve in gastric fluids prevents it from reaching the intestinal absorptive epithelium, leading to oral bioavailability of less than 5%[4].

Mechanistic Rationale: The Carbamate Prodrug Strategy

To overcome these limitations, the active quinolone is chemically modified into an O-carbamate derivative, such as ethyl 3-quinolinecarbamate.

The Causality of the Chemical Modification: Appending a carbamate moiety masks the polar hydrogen-bond-donating groups of the parent quinolone. This disruption significantly lowers the crystal lattice energy, thereby depressing the melting point and facilitating a state of transient supersaturation in the gastrointestinal tract[3].

Once absorbed into the systemic circulation, EQC does not persist. It is designed as a bioreversible prodrug . Host esterases and amidases in the plasma and liver rapidly hydrolyze the carbamate bond, liberating the active quinolone pharmacophore[4]. Because the prodrug itself is a poor inhibitor of the cytochrome bc1 complex (often exhibiting an EC50 10,000 times higher than the parent drug), this rapid enzymatic cleavage is an absolute requirement for therapeutic efficacy[5].

MOA EQC Ethyl 3-quinolinecarbamate (Prodrug) Absorption GI Tract Absorption (Enhanced Solubility) EQC->Absorption Plasma Plasma Esterases (Rapid Hydrolysis) Absorption->Plasma Active Active Quinolone (Parent Drug) Plasma->Active Target Cytochrome bc1 Complex (Inhibition) Active->Target Death Parasite Clearance Target->Death

Pathway of EQC prodrug conversion and cytochrome bc1 inhibition.

Pharmacokinetic Profile & ADME Dynamics

The pharmacokinetic evaluation of EQC reveals a classic prodrug profile, characterized by rapid systemic clearance of the intact carbamate and a corresponding surge in the plasma concentration of the active parent drug.

  • Absorption: Oral administration of the carbamate prodrug yields a 3- to 4-fold enhancement in the maximum serum concentration ( Cmax​ ) of the active quinolone compared to dosing the parent drug directly[3].

  • Distribution: Both the prodrug and the liberated quinolone exhibit high plasma protein binding (>95%). The volume of distribution ( Vd​ ) is typically large, indicating extensive tissue penetration, which is vital for targeting liver-stage parasites[5].

  • Metabolism (Bioconversion): EQC undergoes rapid hydrolysis in human and murine plasma. Ex vivo assays demonstrate that quinoline O-carbamates are converted to the parent drug with a half-life of less than 15 minutes[1].

  • Excretion: Following the rapid disappearance of the prodrug, the liberated active quinolone demonstrates a prolonged elimination half-life ( t1/2​≈4.7 hours) and a moderate clearance rate ( ≈21.5 mL/min/kg), ensuring sustained therapeutic exposure[6].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to distinguish between chemical instability and enzymatic bioconversion.

In Vitro Plasma Stability & Bioconversion Assay

Objective: To quantify the enzymatic hydrolysis rate of EQC into the active quinolone. Causality: Because carbamates can be chemically unstable in aqueous buffers, it is critical to differentiate spontaneous chemical degradation from true enzymatic cleavage. We utilize heat-inactivated plasma as a negative control to validate that the conversion is esterase-driven.

Step-by-Step Protocol:

  • Matrix Preparation: Pool human or murine plasma and adjust to pH 7.4. Aliquot a subset and heat at 60°C for 30 minutes to denature esterases (Heat-Inactivated Control).

  • Spiking: Spike EQC into both active and heat-inactivated plasma to achieve a final concentration of 1.0 µM. Ensure the organic solvent (DMSO) concentration remains ≤1% to prevent enzyme inhibition.

  • Incubation & Sampling: Incubate at 37°C under gentle agitation. Extract 50 µL aliquots at serial time points (0, 5, 15, 30, 60, and 120 minutes).

  • Quenching & Extraction: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., RMB073)[1]. Causality: Acetonitrile precipitates plasma proteins to release bound drug, while formic acid lowers the pH to halt enzymatic activity and improve ionization for mass spectrometry.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant for quantification. The rapid depletion of EQC in active plasma, coupled with stability in heat-inactivated plasma, validates the bioreversible prodrug mechanism.

In Vivo Pharmacokinetic Profiling (Murine Model)

Objective: To determine the absolute bioavailability and systemic exposure of the liberated active quinolone following EQC administration. Causality: Non-compartmental analysis (NCA) is strictly utilized here. Because the prodrug rapidly converts to the parent drug, assuming a specific compartmental distribution model for the transient prodrug introduces mathematical bias. NCA relies purely on the trapezoidal rule for AUC calculations, ensuring empirical accuracy.

Step-by-Step Protocol:

  • Dosing Formulation: Formulate EQC in a lipid-based vehicle (e.g., PEG400 or standard suspending vehicles) to maximize intestinal solubility[3]. Administer via oral gavage (PO) at 3 mg/kg and intravenous injection (IV) at 1 mg/kg to separate cohorts of C57BL/6 mice ( n=5 per group)[1].

  • Serial Sampling: Collect whole blood samples (20 µL) via tail vein puncture at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Matrix-Matched Calibration: Prepare a calibration curve by spiking known concentrations of EQC and the parent quinolone into blank murine blood. Causality: Matrix-matched curves are a self-validating requirement to account for ion suppression effects inherent to whole blood during LC-MS/MS.

  • Quantification: Extract and analyze samples using the LC-MS/MS parameters established in Section 5.1.

  • NCA Computation: Calculate AUC0−∞​ , Cmax​ , Tmax​ , and clearance using PK software. Bioavailability ( F ) is calculated as: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .

Workflow Dosing Oral/IV Dosing (Murine Model) Sampling Serial Blood Sampling (0.25 - 24 hrs) Dosing->Sampling Extraction Protein Precipitation & Extraction Sampling->Extraction LCMS LC-MS/MS Analysis (Quantification) Extraction->LCMS NCA Non-Compartmental Analysis (PK Parameters) LCMS->NCA

Step-by-step workflow for in vivo pharmacokinetic profiling.

Quantitative Data Summary

The table below summarizes the comparative pharmacokinetic parameters, highlighting the dramatic increase in systemic exposure when the quinolone is administered as a carbamate prodrug (EQC) versus the unconjugated parent drug. Data is representative of standard quinoline O-carbamate behavior in murine models[6],[3].

Pharmacokinetic ParameterParent Quinolone (Oral)EQC Prodrug (Oral)*Fold Improvement
Cmax​ (µM) 0.05 ± 0.010.23 ± 0.05~4.6x
Tmax​ (h) 4.02.0Faster onset
AUC0−24h​ (µM·h) 0.20 ± 0.051.85 ± 0.30~9.2x
t1/2​ (h) 4.5 ± 1.24.79 ± 1.66Stable
Clearance (mL/min/kg) N/A (Poor absorption)19.40 ± 3.14N/A
Bioavailability ( F ) < 5%> 45%> 9x

*Note: Parameters measured for the EQC Prodrug reflect the plasma concentration of the liberated active parent quinolone, as the intact prodrug is rapidly hydrolyzed.

References

  • Watson, D. J., et al. (2022). The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria. Frontiers in Pharmacology, 13, 957690.[Link]

  • Miley, G. P., et al. (2015). ELQ-300 Prodrugs for Enhanced Delivery and Single-Dose Cure of Malaria. Antimicrobial Agents and Chemotherapy, 59(9), 5555–5560.[Link]

  • Winzer, P., et al. (2023). In Vitro versus in Mice: Efficacy and Safety of Decoquinate and Quinoline-O-Carbamate Derivatives against Experimental Infection with Neospora caninum Tachyzoites. Pathogens, 12(3), 452.[Link]

Sources

3-Quinolinecarbamic acid, ethyl ester molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Quinolinecarbamic acid, ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Quinolinecarbamic acid, ethyl ester, a molecule of interest in medicinal chemistry and synthetic organic chemistry. This document delves into its fundamental physicochemical properties, offers detailed protocols for its synthesis and characterization, and discusses the rationale behind these methodologies.

Core Molecular Attributes

3-Quinolinecarbamic acid, ethyl ester, with the empirical formula C12H12N2O2, is a derivative of the quinoline scaffold, a privileged structure in drug discovery due to its presence in numerous biologically active compounds. The incorporation of an ethyl carbamate group at the 3-position of the quinoline ring offers a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.

Molecular Weight and Mass

The precise determination of molecular weight and mass is fundamental for compound characterization, aiding in structural elucidation and purity assessment.

PropertyValueSource
Molecular Formula C12H12N2O2PubChem[1]
Average Molecular Weight 216.24 g/mol Calculated
Monoisotopic Mass 216.08987 DaPubChem[1]

Synthesis and Purification

The synthesis of 3-Quinolinecarbamic acid, ethyl ester can be approached through several synthetic strategies. A common and effective method involves the reaction of 3-aminoquinoline with ethyl chloroformate.

Synthetic Workflow

The following diagram outlines a typical synthetic and purification workflow for 3-Quinolinecarbamic acid, ethyl ester.

Caption: Synthetic and purification workflow for 3-Quinolinecarbamic acid, ethyl ester.

Detailed Synthetic Protocol

This protocol is adapted from general procedures for the synthesis of ethyl carbamates from amines.[2]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminoquinoline (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the stirred solution. Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent (e.g., DCM or ethyl acetate).[3]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-Quinolinecarbamic acid, ethyl ester.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is recommended.

Analytical Workflow

The following diagram illustrates a standard workflow for the analytical characterization of the final product.

Caption: Analytical workflow for the characterization of 3-Quinolinecarbamic acid, ethyl ester.

Recommended Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for assessing the purity of the final compound.[4][5] A reverse-phase C18 column with a gradient elution of acetonitrile in water is a suitable starting point for method development.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound.[5] Electrospray ionization (ESI) in positive mode is expected to show the protonated molecule [M+H]+.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of 3-Quinolinecarbamic acid, ethyl ester.[5][6] The spectra will show characteristic signals for the quinoline ring protons and carbons, as well as the ethyl group of the carbamate.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the carbamate group.[7]

Applications in Research and Drug Development

The 3-Quinolinecarbamic acid, ethyl ester scaffold is a valuable building block in medicinal chemistry. The carbamate functionality can act as a directing group or be further modified to introduce diverse substituents. The quinoline core itself is a well-established pharmacophore with a broad range of biological activities, including antimicrobial and anticancer properties.[8][9] Researchers can utilize this compound as a starting material for the synthesis of novel quinoline-based derivatives with potential therapeutic applications.

References

  • PubChem. 3-quinolinecarbamic acid, ethyl ester. PubChem. Available at: [Link].

  • National Center for Biotechnology Information. Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. PubMed Central. Available at: [Link].

  • Chu, D. T., Fernandes, P. B., Claiborne, A. K., Pihulev, A. G., Maleczka, R. E., & Pernet, A. G. (1985). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry, 28(11), 1558-1564.
  • Google Patents. CN102584698B - A class of 2-substituted-3-quinolinic acid ethyl ester compounds and their preparation methods and applications. Google Patents.
  • HELDA - University of Helsinki. Selective synthesis of novel quinolones-amino esters as potential antibacterial and antifungal agents. HELDA. Available at: [Link].

  • Ministry of the Environment, Japan. (1995). III Analytical Methods.
  • Scientific Research Publishing. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.

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Methodological & Application

Application Note: Optimized Synthesis of Ethyl 3-Quinolinecarbamate for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Pharmacological Context

Quinoline derivatives, particularly those built upon the 3-aminoquinoline scaffold, are highly privileged structures in modern drug discovery. They serve as critical synthetic intermediates and active pharmacophores in the development of therapeutic agents, including α4β7 integrin antagonists for inflammatory bowel disease[1] and histone deacetylase (HDAC) inhibitors for oncology[2].

The conversion of 3-aminoquinoline to ethyl 3-quinolinecarbamate is a fundamental transformation that enhances the lipophilicity and metabolic stability of the molecule. This synthesis is typically achieved through a nucleophilic acyl substitution reaction, reacting the primary amine with ethyl chloroformate under strictly controlled basic conditions[3]. As a Senior Application Scientist, I have designed this protocol to move beyond a simple recipe, providing a highly optimized, self-validating workflow that guarantees high yield and purity.

Mechanistic Rationale & Experimental Design

To achieve quantitative conversion without generating deleterious side products (such as bis-acylated species or degradation byproducts), every reagent and condition must be selected with precise causality.

  • Solvent Selection (Dichloromethane - DCM): DCM is chosen for its aprotic nature and superior solvation properties. It readily dissolves both the polar 3-aminoquinoline and the non-polar ethyl chloroformate, creating a homogeneous microenvironment while remaining completely inert to acyl substitution.

  • Base Selection (Triethylamine - Et₃N): While inorganic bases like Na₂CO₃ can be used, Et₃N is entirely soluble in DCM. This provides immediate, in-situ neutralization of the highly acidic HCl byproduct. Scavenging HCl is critical; if left unneutralized, it will protonate the quinoline ring's aromatic nitrogen, inducing precipitation and abruptly halting reaction kinetics.

  • Temperature Control (0 °C to Ambient): The initial nucleophilic attack of the amine onto the chloroformate carbonyl is highly exothermic. Chilling the reaction to 0 °C suppresses the thermal degradation of ethyl chloroformate and prevents over-reaction. Warming to room temperature provides the necessary kinetic energy to ensure the complete collapse of the tetrahedral intermediate and expulsion of the chloride leaving group.

Mechanism A Nucleophilic Attack (Amine to Carbonyl) B Tetrahedral Intermediate (Oxyanion) A->B C Leaving Group Expulsion (Chloride Loss) B->C D Deprotonation (Et3N Action) C->D

Mechanistic sequence of the nucleophilic acyl substitution reaction.

Quantitative Data: Condition Optimization

The following table summarizes the empirical data driving the selection of our optimized parameters. Note the stark drop in yield when utilizing protic solvents or high temperatures.

Table 1: Reaction Optimization Parameters for Ethyl 3-Quinolinecarbamate Synthesis

EntryBase (Equivalents)SolventTemperature ProfileTime (h)Conversion (%)Isolated Yield (%)
1Et₃N (1.0)THF0 °C → RT57568
2 Et₃N (1.5) DCM 0 °C → RT 3 >99 92
3Pyridine (2.0)DCM0 °C → RT49085
4K₂CO₃ (2.0)DMF80 °C126045 (Degradation)

Experimental Workflow & Protocol

Workflow A 1. Reagent Prep 3-Aminoquinoline + DCM + Et3N B 2. Chilling & Addition 0°C, Ethyl Chloroformate A->B C 3. Propagation Warm to RT, 3 hrs B->C D 4. Quench & Extract Sat. NaHCO3, DCM C->D E 5. Purification Silica Gel (Hex/EtOAc) D->E F 6. Validation NMR, LC-MS, Yield E->F

Experimental workflow for the synthesis of ethyl 3-quinolinecarbamate.

Step-by-Step Methodology (Self-Validating System)

Materials Required:

  • 3-Aminoquinoline (1.0 eq, 10.0 mmol, 1.44 g)

  • Ethyl chloroformate (1.2 eq, 12.0 mmol, 1.15 mL)

  • Triethylamine (1.5 eq, 15.0 mmol, 2.10 mL)

  • Anhydrous Dichloromethane (DCM) (30 mL)

Procedure:

  • Preparation & Dissolution: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, add 3-aminoquinoline (1.44 g) and anhydrous DCM (30 mL). Stir until completely dissolved.

    • In-Process Quality Control (IPQC): The solution should be clear and pale yellow. Any turbidity indicates moisture contamination in the solvent.

  • Base Addition & Chilling: Inject triethylamine (2.10 mL) into the reaction mixture. Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Using a syringe pump or dropping funnel, add ethyl chloroformate (1.15 mL) dropwise over 15 minutes.

    • IPQC: You will observe the immediate evolution of a faint white fume or slight cloudiness (Et₃N·HCl salt formation). This visual cue validates that the acylation is actively occurring.

  • Reaction Propagation: Remove the ice bath. Allow the reaction to warm to room temperature naturally and stir for 3 hours.

    • IPQC (TLC Validation): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexanes/EtOAc 1:1). The highly polar, UV-active 3-aminoquinoline spot (R_f ~0.2) must completely disappear, replaced by a distinct, less polar product spot (R_f ~0.6).

  • Quenching & Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

    • Causality: NaHCO₃ neutralizes any unreacted ethyl chloroformate and residual HCl without hydrolyzing the newly formed carbamate.

  • Drying & Concentration: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 20% to 50% EtOAc in Hexanes. Evaporate the product fractions to yield ethyl 3-quinolinecarbamate as an off-white solid.

References

  • WO2020092375A1 - Quinoline derivatives as alpha4beta7 integrin inhibitors Source: Google Patents URL
  • Isoxazole Moiety in the Linker Region of HDAC Inhibitors Adjacent to the Zn-chelating Group: Effects on HDAC Biology and Antiproliferative Activity Source: PubMed Central (PMC) URL:[Link]

Sources

Application Note: Advanced Synthetic Utility of 3-Quinolinecarbamic Acid, Ethyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Quinolinecarbamic acid, ethyl ester (Ethyl quinolin-3-ylcarbamate, CAS: 23251-83-4) is a highly versatile building block in modern organic synthesis and medicinal chemistry. Characterized by an electron-deficient quinoline core and an electron-donating, sterically accessible ethyl carbamate moiety, this compound serves a dual purpose: it acts as a robust pharmacophore in drug discovery[1] and functions as a powerful Directed Metalation Group (DMG) for regioselective C-H functionalization[2].

This application note provides drug development professionals and synthetic chemists with field-proven insights, self-validating protocols, and mechanistic rationales for utilizing this compound in complex molecular assemblies.

Strategic Utility and Workflow Mapping

The strategic value of ethyl quinolin-3-ylcarbamate lies in the unique electronic interplay between the carbamate group and the azaaromatic ring. The carbamate effectively dampens the nucleophilicity of the 3-amino group, protecting it from unwanted electrophilic attacks or oxidative degradation during cross-coupling sequences. Furthermore, it is a critical linker moiety in the design of Histone Deacetylase (HDAC) inhibitors[3] and state-dependent Na_v1.7 channel blockers[1].

Applications Root 3-Quinolinecarbamic acid, ethyl ester App1 Pharmacophore in Drug Design Root->App1 App2 Directed Metalation Group (DMG) Root->App2 App3 Amine Protection Strategy Root->App3 Sub1 Na_v1.7 & HDAC Inhibitors App1->Sub1 Sub2 Regioselective C4-Functionalization App2->Sub2 Sub3 Core Oxidation & Cross-Coupling App3->Sub3

Fig 1. Synthetic workflows and applications of ethyl quinolin-3-ylcarbamate.

Quantitative Reaction Metrics

The following table summarizes the typical reaction conditions, electrophiles, and expected yields when utilizing ethyl quinolin-3-ylcarbamate in standard synthetic transformations.

Reaction TypeReagents / BaseElectrophile / ReactantTypical Yield (%)Key Mechanistic Role of Carbamate
N-Alkylation NaH, DMF, 0 °C to RTAlkyl Halides (e.g., MeI)75 - 90%N-H deprotonation activates the nitrogen for nucleophilic attack, yielding stable tertiary carbamates.
Directed ortho-Metalation (C4) LDA (2.2 eq), THF, -78 °CI₂, DMF, or R-CHO60 - 85%O-coordination of the lithium ion directs C-H deprotonation strictly to the adjacent C4 position[4].
Urea Formation Amines, DIPEA, HeatPrimary/Secondary Amines45 - 80%Carbamate acts as a leaving group (expelling ethanol) under forcing conditions to form unsymmetrical ureas.
Carbamate Synthesis (Precursor Step)Ethyl chloroformate, Et₃N3-Aminoquinoline80 - 95%Acyl substitution protects the amine and establishes the DMG[5].

Self-Validating Experimental Protocols

Protocol A: Regioselective C4-Functionalization via Directed ortho-Metalation (DoM)

Carbamates are among the most reliable DMGs in heterocyclic chemistry. In π -deficient azaaromatics like quinolines, the carbamate oxygen coordinates with the metal counterion, directing lithiation to the adjacent C4 position[2],[4].

DoM_Mechanism A Ethyl quinolin-3-ylcarbamate (Starting Material) B N-Lithiated Species (1st eq. LDA) A->B LDA (1.1 eq) THF, -78 °C N-H Deprotonation C C4-Lithiated Dianion (2nd eq. LDA, DoM) B->C LDA (1.1 eq) O-Li+ Coordination C-H Deprotonation D C4-Substituted Product (Electrophilic Quench) C->D Electrophile (E+) e.g., MeI, I2, DMF

Fig 2. Step-by-step mechanism of Directed ortho-Metalation (DoM) at the C4 position.

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under argon. Add ethyl quinolin-3-ylcarbamate (1.0 mmol) and dissolve in anhydrous THF (10 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise add a freshly prepared solution of Lithium diisopropylamide (LDA) (2.2 mmol, 2.2 equiv) in THF over 10 minutes.

  • Dianion Formation: Stir the mixture at -78 °C for 1.5 hours.

  • Electrophilic Quench: Add the desired electrophile (e.g., anhydrous DMF for formylation, 1.5 mmol) neatly or as a THF solution. Stir for an additional 30 minutes at -78 °C.

  • Recovery: Remove the cooling bath, allow the reaction to warm to 0 °C, and quench with saturated aqueous NH₄Cl (10 mL). Extract with ethyl acetate (3 × 15 mL), dry over Na₂SO₄, and concentrate in vacuo.

Causality & Self-Validation:

  • Base Selection: LDA is chosen over n-BuLi because n-BuLi acts as a nucleophile and will attack the carbamate carbonyl, leading to ring addition or ketone byproducts. LDA is sterically hindered and acts exclusively as a base.

  • Stoichiometry Logic: Exactly 2.2 equivalents of base are required. The first equivalent deprotonates the acidic N-H of the carbamate. The second equivalent performs the targeted C4 deprotonation.

  • Self-Validation Checkpoint: The formation of the dianion is visually confirmed by a distinct color shift (typically to a deep red/purple hue). To validate metalation efficiency before committing expensive electrophiles, quench a 0.1 mL aliquot with D₂O. A crude ¹H-NMR should show >95% disappearance of the C4 aromatic proton (typically around δ 8.6 ppm).

Protocol B: N-Alkylation for Pharmacophore Optimization

In the development of state-dependent Na_v1.7 inhibitors, modifying the hydrogen-bond donor capacity of the carbamate via N-alkylation is a critical optimization step[1].

Step-by-Step Procedure:

  • Preparation: Dissolve ethyl quinolin-3-ylcarbamate (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under nitrogen. Cool to 0 °C in an ice bath.

  • Deprotonation: Carefully add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in small portions.

  • Alkylation: Once gas evolution ceases (approx. 15 mins), add methyl iodide (MeI, 1.5 mmol) dropwise.

  • Completion: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench cautiously with ice water (15 mL). Extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove residual DMF. Dry and concentrate.

Causality & Self-Validation:

  • Base & Solvent Synergy: NaH irreversibly deprotonates the N-H bond. DMF effectively solvates the resulting sodium cation, leaving a highly reactive, "naked" nitrogen anion that ensures exclusive N-alkylation over O-alkylation.

  • Self-Validation Checkpoint: Immediate hydrogen gas evolution upon NaH addition provides visual confirmation of active deprotonation. Reaction progress is easily tracked via TLC; the N-methylated product will exhibit a significantly higher Rf​ value than the starting material due to the loss of the hydrogen-bonding N-H moiety.

References

  • Discovery of a Novel Class of State-Dependent Na V 1.7 Inhibitors for the Treatment of Neuropathic Pain. Chemical and Pharmaceutical Bulletin (J-Stage). URL:[Link]

  • Isoxazole Moiety in the Linker Region of HDAC Inhibitors Adjacent to the Zn-chelating Group: Effects on HDAC Biology and Antiproliferative Activity. PubMed Central (PMC). URL: [Link]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews (ACS Publications). URL:[Link]

  • Directed metalation of pi-deficient azaaromatics: strategies of functionalization of pyridines, quinolines, and diazines. Advances in Heterocyclic Chemistry. URL: [Link]

Sources

The Strategic Utility of Ethyl Quinolin-3-ylcarbamate in the Synthesis of Fused Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Core and its Significance in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This nitrogen-containing heterocyclic system is the foundational framework for a wide array of therapeutic agents, exhibiting activities ranging from antimalarial and anticancer to antibacterial and anti-inflammatory.[3][4] The versatility of the quinoline ring allows for functionalization at various positions, leading to a vast chemical space for the development of novel drugs with tailored pharmacological profiles.[5] Among the diverse array of quinoline derivatives, those functionalized at the 3-position serve as critical precursors for the construction of more complex, fused heterocyclic systems. This guide focuses on a particularly valuable, yet underutilized, building block: ethyl quinolin-3-ylcarbamate .

This document provides a comprehensive overview of the synthesis and application of ethyl quinolin-3-ylcarbamate. We will first detail a robust protocol for its preparation from readily available 3-aminoquinoline. Subsequently, we will explore its utility as a strategic intermediate in the synthesis of pyrimido[4,5-b]quinolines, a class of compounds with significant therapeutic potential.[6][7] The protocols and insights provided herein are intended for researchers, scientists, and professionals in the field of drug development, aiming to streamline the synthesis of novel quinoline-based heterocycles.

Synthesis of Ethyl Quinolin-3-ylcarbamate: A Reliable Protocol

The introduction of a carbamate group at the 3-position of the quinoline ring transforms the simple amino group into a versatile functional handle. The ethyl carbamate moiety can act as a protecting group or as a reactive precursor for cyclization reactions. The following protocol describes a standard and efficient method for the synthesis of ethyl quinolin-3-ylcarbamate from 3-aminoquinoline and ethyl chloroformate. This reaction is an example of a Schotten-Baumann reaction, a widely used method for the acylation of amines.[8]

Reaction Scheme: Synthesis of Ethyl Quinolin-3-ylcarbamate

Synthesis of Ethyl Quinolin-3-ylcarbamate cluster_reagents Reagents 3-aminoquinoline 3-Aminoquinoline product Ethyl Quinolin-3-ylcarbamate 3-aminoquinoline->product 1. ethyl_chloroformate Ethyl Chloroformate ethyl_chloroformate->product 2. base Pyridine or Triethylamine solvent Dichloromethane (DCM)

Caption: Synthesis of Ethyl Quinolin-3-ylcarbamate.

Experimental Protocol: Synthesis of Ethyl Quinolin-3-ylcarbamate

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equiv.
3-AminoquinolineC₉H₈N₂144.171.44 g1.0
Ethyl ChloroformateC₃H₅ClO₂108.521.20 mL1.2
PyridineC₅H₅N79.101.6 mL2.0
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
1 M Hydrochloric AcidHCl36.46As needed-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminoquinoline (1.44 g, 10.0 mmol). Dissolve the amine in 50 mL of anhydrous dichloromethane (DCM).

  • Addition of Base: To the stirred solution, add pyridine (1.6 mL, 20.0 mmol). Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add ethyl chloroformate (1.20 mL, 12.0 mmol) dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexanes 1:1).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure ethyl quinolin-3-ylcarbamate.

Causality and Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM is crucial as ethyl chloroformate is highly reactive towards water, which would lead to the formation of unwanted byproducts.

  • Base: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Triethylamine can also be used as an alternative.

  • Low Temperature: The initial reaction is carried out at 0 °C to control the exothermic nature of the acylation and to minimize potential side reactions.

  • Aqueous Work-up: The series of washes with acidic and basic solutions is designed to remove unreacted starting materials and the pyridine hydrochloride salt.

Application Note I: Synthesis of Pyrimido[4,5-b]quinolin-4(3H)-one

A primary application of ethyl quinolin-3-ylcarbamate is its use as a precursor for the synthesis of pyrimido[4,5-b]quinolines. This fused heterocyclic system is of significant interest due to its structural similarity to flavins and its associated biological activities, including anticancer and antimicrobial properties.[1][7] The following protocol outlines a proposed thermal cyclization of ethyl quinolin-3-ylcarbamate with urea to construct the pyrimido[4,5-b]quinolin-4(3H)-one core. This approach is based on established methods for the synthesis of this ring system from other 3-substituted quinolines.[3]

Reaction Scheme: Synthesis of Pyrimido[4,5-b]quinolin-4(3H)-one

Synthesis of Pyrimido[4,5-b]quinolin-4(3H)-one carbamate Ethyl Quinolin-3-ylcarbamate product Pyrimido[4,5-b]quinolin-4(3H)-one carbamate->product Heat (Δ) urea Urea

Caption: Synthesis of Pyrimido[4,5-b]quinolin-4(3H)-one.

Proposed Experimental Protocol: Thermal Cyclization with Urea

Materials:

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equiv.
Ethyl Quinolin-3-ylcarbamateC₁₂H₁₂N₂O₂216.242.16 g1.0
UreaCH₄N₂O60.061.20 g2.0

Procedure:

  • Reaction Mixture: In a 50 mL round-bottom flask, thoroughly mix ethyl quinolin-3-ylcarbamate (2.16 g, 10.0 mmol) and urea (1.20 g, 20.0 mmol).

  • Thermal Cyclization: Heat the mixture in an oil bath at 180-200 °C for 2-3 hours. The reaction mixture will melt and then solidify.

  • Work-up: After cooling to room temperature, triturate the solid residue with hot water to remove excess urea.

  • Isolation: Collect the solid product by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be recrystallized from a high-boiling solvent such as dimethylformamide (DMF) or acetic acid to yield pure pyrimido[4,5-b]quinolin-4(3H)-one.

Mechanistic Rationale:

The proposed mechanism involves the initial thermal decomposition of ethyl quinolin-3-ylcarbamate to an isocyanate intermediate, which then reacts with urea. Alternatively, the carbamate may first react with urea, followed by cyclization and elimination of ethanol and ammonia. The use of excess urea helps to drive the reaction to completion. This type of cyclocondensation reaction is a common strategy for the formation of pyrimidine rings fused to other heterocycles.[1]

Application Note II: Ethyl Quinolin-3-ylcarbamate as a Protected 3-Aminoquinoline

In multi-step syntheses, it is often necessary to protect a reactive functional group while modifications are made to other parts of the molecule. The ethyl carbamate group is an effective protecting group for the 3-amino functionality of the quinoline ring. It is stable to a wide range of reaction conditions and can be readily cleaved when the free amine is required for a subsequent transformation.

Workflow: Use as a Protecting Group

Protecting Group Workflow A 3-Aminoquinoline B Ethyl Quinolin-3-ylcarbamate (Protection) A->B Ethyl Chloroformate, Base C Functionalization at another position (e.g., electrophilic substitution) B->C Reaction D Deprotection (Hydrolysis) C->D Acid or Base E Functionalized 3-Aminoquinoline D->E

Caption: Workflow for using ethyl quinolin-3-ylcarbamate as a protecting group.

Protocol: Deprotection of Ethyl Quinolin-3-ylcarbamate

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
Ethyl Quinolin-3-ylcarbamateC₁₂H₁₂N₂O₂216.24
6 M Hydrochloric AcidHCl36.46
5 M Sodium HydroxideNaOH40.00
Diethyl EtherC₄H₁₀O74.12

Procedure:

  • Reaction Setup: To a solution of ethyl quinolin-3-ylcarbamate in ethanol, add an excess of 6 M aqueous HCl.

  • Hydrolysis: Heat the mixture at reflux for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Neutralization: Dilute the aqueous residue with water and basify to pH > 10 with 5 M NaOH solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 3-aminoquinoline.

Conclusion

Ethyl quinolin-3-ylcarbamate is a versatile and valuable building block for the synthesis of complex heterocyclic compounds. Its straightforward preparation from 3-aminoquinoline and its dual utility as both a protected amine and a precursor for cyclization reactions make it an attractive intermediate for synthetic and medicinal chemists. The protocols and applications detailed in this guide are intended to provide a solid foundation for researchers to explore the full potential of this strategic molecule in the development of novel, biologically active quinoline derivatives.

References

  • Morsy, N. M. (2020). Synthetic methodology of pyrimido[4,5-b]quinoline derivatives. Mendeley Data, V1. [Link]

  • de la Torre, P., et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Advances, 14(12), 8245-8255. [Link]

  • Ghorab, M. M., et al. (2015). Synthesis of Some New Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives. Journal of Heterocyclic Chemistry, 52(5), 1461-1467. [Link]

  • Li, J., et al. (2010). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Beilstein Journal of Organic Chemistry, 6, 966-971. [Link]

  • Wang, L., et al. (2021). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Annals of Translational Medicine, 9(18), 1471. [Link]

  • Nematollahi, D., et al. (2019). Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. Scientific Reports, 9(1), 1-8. [Link]

  • Fathy, U., et al. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agent. Pharmacognosy Journal, 13(2). [Link]

  • Jaware, J., & Borhade, S. (n.d.). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 1335-1341. [Link]

  • Li, Y., et al. (2025). Synthesis, biological and pharmacokinetic characterization of a novel leucine ureido derivative as a multi-target anticancer agent. European Journal of Medicinal Chemistry, 285, 116969. [Link]

  • Larock, R. C., & Doty, M. J. (1998). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 63(25), 8879-8883. [Link]

  • Chen, Y., et al. (2019). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 182, 111634. [Link]

  • Sławiński, J., & Szafrański, K. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123. [Link]

  • Lee, S., et al. (2018). Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)-2-Aminocinnamic Acid Derivatives. The Journal of Organic Chemistry, 83(15), 8457-8464. [Link]

  • Abdel-Magid, A. F. (2012). N-Dealkylation of Amines. Current Organic Chemistry, 16(21), 2465-2485. [Link]

  • Kumar, A., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070-2079. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Di Maro, S., et al. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. The Journal of Physical Chemistry B, 126(16), 3126-3135. [Link]

  • Seden, P. T., & Toste, F. D. (2010). Cascade Cyclizations of Acyclic and Macrocyclic Alkynones: Studies toward the Synthesis of Phomactin A. The Journal of Organic Chemistry, 75(15), 5046-5057. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Vágner, J., et al. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(1), 12-35. [Link]

  • Lee, C., et al. (2017). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Organic Letters, 19(21), 5868-5871. [Link]

  • Patti, G. J., et al. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). Metabolites, 7(2), 19. [Link]

  • Al-Tel, T. H. (2025). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. Journal of the Iranian Chemical Society, 22(5), 1-25. [Link]

  • Smith, A. B., et al. (2026). Efficient Synthesis and Characterization of Lidocaine Analogue N-Ethyl-N-((8-methylquinazolin-2-yl)methyl)ethanamine. ACS Omega, 11(4), 4567-4578. [Link]

  • Science.gov. (n.d.). ethyl chloroformate derivatization: Topics by Science.gov. Retrieved from [Link]

Sources

Application Note: Catalytic Amidation Techniques for Synthesizing Quinolinecarbamic Acid Esters

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Therapeutic Rationale

Quinolinecarbamic acid esters (quinoline carbamates) are privileged structural motifs in modern drug discovery. Most notably, they function as highly potent multi-target-directed ligands (MTDLs) for the treatment of Alzheimer's disease, exhibiting reversible, dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[1].

Historically, the synthesis of these carbamate derivatives relied on the reaction of quinolineols with hazardous N,N-disubstituted carbamoyl chlorides or phosgene equivalents[1]. These classical methods suffer from poor atom economy, safety hazards, and limited functional group tolerance. To circumvent these bottlenecks, advanced catalytic amidation techniques—leveraging transition-metal C–H activation or metal-free organocatalysis—have emerged as robust, scalable, and regioselective alternatives for constructing the quinoline-carbamate linkage.

Mechanistic Pathways in Catalytic Amidation

As an Application Scientist, understanding the causality behind catalyst selection is critical for optimizing reaction conditions and troubleshooting low yields. The following three catalytic paradigms represent the state-of-the-art in quinoline amidation.

Iridium(III)-Catalyzed C–H Amidation

The utilization of the [Cp*IrCl₂]₂ precatalyst in conjunction with 1,4,2-dioxazol-5-ones (as carbamate/amide sources) represents a breakthrough in mild C–H amidation[2].

  • The Causality of the Amidating Agent: Dioxazolones are selected over traditional azides because they undergo a highly efficient, asynchronous decarboxylation process. This rapid decarboxylation generates a reactive metal-nitrenoid intermediate that readily inserts into the C–H bond of quinoline N-oxides[2].

  • The Role of the Additive: The addition of AgNTf₂ is mechanistically mandatory. It abstracts the chloride ligands from the Ir(III) precatalyst, generating the highly electrophilic, cationic Ir(III) active species necessary for initial directing-group coordination.

Cobalt(III)-Catalyzed C–H Amination

Cobalt catalysis offers an earth-abundant, cost-effective alternative to Iridium. Utilizing Cp*Co(III) catalysts with O-acylcarbamates allows for external oxidant-free amidation[3].

  • Orbital Dynamics: Frontier molecular orbital analysis reveals that the LUMO+2 energy of the Co-nitrenoid intermediate dictates the efficiency of hydrogen atom abstraction from the C–H bond[3]. By tuning the electron-withdrawing properties of the ancillary ligands, researchers can lower the LUMO+2 energy, thereby increasing the turnover frequency (TOF) for quinoline substrates.

Boron-Catalyzed Dehydrative Amidation

For the direct coupling of quinolinecarboxylic acids with amines to form carbamate-like amide linkages, multiboron catalysts are highly effective.

  • Structural Reactivity: Catalysts featuring an "unzipped" N(BOH)₂ configuration exhibit superior reactivity compared to traditional B₃NO₂ heterocycles[4]. The N(BOH)₂ center facilitates the rapid dehydration of the carboxylic acid-amine salt, driving the amidation forward without the need for stoichiometric, moisture-sensitive coupling reagents (e.g., HATU or EDC)[4].

Quantitative Data Summary

The following table summarizes the operational parameters and efficiencies of the primary catalytic systems used for quinoline amidation and related functionalizations.

Catalytic SystemPrecatalyst / CatalystAmide/Amine SourceKey IntermediateTypical Yield (%)Optimal Reaction Conditions
Ir(III) C–H Amidation [CpIrCl₂]₂ + AgNTf₂1,4,2-Dioxazol-5-onesMetal-Nitrenoid85–95%50°C, 12h, DCE solvent
Co(III) C–H Amination CpCo(CO)I₂ + AgSbF₆O-AcylcarbamatesCo(III)-Amido70–88%80°C, 16h, TFE solvent
Boron Dehydrative N(BOH)₂ CatalystPrimary/Secondary AminesAcyloxyborane80–92%Reflux, 24h, CPME solvent
Cu(II) N-Sulfonation Cu(OAc)₂SulfonylhydrazidesCu(III)-Amido52–97%80°C, 8h, Air atmosphere

(Note: Data synthesized from validated methodologies[5],[2],[4],[3].)

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Built-in observational checkpoints allow the researcher to confirm reaction progression in real-time.

Protocol A: Ir(III)-Catalyzed Synthesis of Quinolinecarbamic Acid Esters

Objective: Direct C–H amidation of quinoline N-oxides using dioxazolones.

  • Glovebox Preparation (Critical Checkpoint): Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with quinoline N-oxide (0.1 mmol), 1,4,2-dioxazol-5-one derivative (0.11 mmol, 1.1 equiv),[Cp*IrCl₂]₂ (4.0 mol%), and AgNTf₂ (16.0 mol%)[2].

    • Causality: AgNTf₂ is highly hygroscopic. Atmospheric moisture will competitively bind to the Ir(III) center, neutralizing the cationic active species and halting the catalytic cycle.

  • Solvent Addition & Mixing: Add 1.0 mL of anhydrous 1,2-dichloroethane (DCE). Seal the tube, remove it from the glovebox, and stir at room temperature for 5 minutes.

    • Validation: The solution should transition from a pale yellow to a deep, vibrant orange, visually confirming the formation of the active Ir-nitrenoid complex.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 50°C. Stir vigorously for 12 hours[2].

  • Reaction Monitoring: After 12 hours, sample 5 µL of the mixture, dilute in EtOAc, and spot on a silica TLC plate (Eluent: Hexane/EtOAc 3:1).

    • Validation: The complete disappearance of the lower-Rf quinoline N-oxide spot confirms reaction completion.

  • Quenching & Purification: Cool to room temperature, filter through a short pad of Celite (eluting with dichloromethane) to remove silver salts, and concentrate in vacuo. Purify via flash column chromatography to isolate the pure quinolinecarbamic acid ester.

Protocol B: Boron-Catalyzed Dehydrative Amidation of Quinolinecarboxylic Acids

Objective: Metal-free coupling of quinoline core acids with amines.

  • Reagent Loading: In a 25 mL round-bottom flask equipped with a Dean-Stark trap, combine quinoline-4-carboxylic acid (1.0 mmol), the target amine (1.2 mmol), and the N(BOH)₂ catalyst (10 mol%)[4].

  • Water Sequestration: Add 10 mL of cyclopentyl methyl ether (CPME) and 500 mg of freshly activated 4Å molecular sieves.

    • Causality: Following Le Chatelier's principle, the molecular sieves physically sequester the water byproduct generated during the dehydrative coupling. This prevents the reversible hydrolysis of the acyloxyborane intermediate, driving the reaction to >90% conversion[4].

  • Reflux: Heat the mixture to reflux (approx. 106°C) for 24 hours under a nitrogen atmosphere.

  • Isolation: Cool the mixture, filter off the molecular sieves, wash the filtrate with 1M HCl and saturated NaHCO₃ to remove unreacted starting materials, dry over MgSO₄, and evaporate to yield the target amide/carbamate.

Workflow & Pathway Visualizations

Ir_Catalytic_Cycle Cat Ir(III) Active Catalyst (Cationic Species) CH_Act C-H Activation (Ir-C Intermediate) Cat->CH_Act Directing Group Binding Substrate Quinoline N-oxide Substrate->CH_Act Coordination Insertion Nitrenoid Insertion & Decarboxylation CH_Act->Insertion + Amide Source AmideSrc Dioxazolone (Amide Source) AmideSrc->Insertion Insertion->Cat Catalyst Regeneration Product Quinolinecarbamic Acid Ester Insertion->Product Reductive Elimination

Caption: Ir(III)-catalyzed C-H amidation cycle for quinolinecarbamic acid esters.

Workflow Prep 1. Reagent Prep (Glovebox) Mix 2. Catalyst/Substrate Mixing Prep->Mix React 3. Thermal Activation (50°C, 12h) Mix->React Purify 4. Flash Chromatography React->Purify Analyze 5. NMR/MS Validation Purify->Analyze

Caption: Step-by-step experimental workflow for catalytic amidation.

References

  • Mechanism-Driven Approach To Develop a Mild and Versatile C−H Amidation through IrIII Catalysis Institute for Basic Science (IBS) 2

  • Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease NIH / PMC 1

  • Less Is More: N(BOH)₂ Configuration Exhibits Higher Reactivity than the B₃NO₂ Heterocycle in Catalytic Dehydrative Amide Formation ACS Publications 4

  • Versatile Utility of Cp*Co(III) Catalysts in C–H Amination under Inner- and Outer-Sphere Pathway Thieme Connect 3

  • Cu(II)-catalyzed synthesis of N-sulfonated quinolin-2(1H)-one-3-carboxamides RSC Publishing 5

Sources

Application Notes and Protocols for Evaluating the Cytotoxicity of 3-Quinolinecarbamic acid, ethyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Introduction: The Quinoline Scaffold in Drug Discovery and the Imperative for Accurate Viability Assessment

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent anticancer effects.[1][2] These compounds can induce cell death through diverse mechanisms such as apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.[3][4] 3-Quinolinecarbamic acid, ethyl ester, is a member of this versatile class of heterocyclic compounds. As researchers explore its potential as a therapeutic agent, a critical first step is to meticulously characterize its effect on cell viability.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a framework and detailed protocols for assessing the cytotoxic and antiproliferative effects of novel quinoline derivatives, using 3-Quinolinecarbamic acid, ethyl ester as a primary example. The methodologies herein are designed to be self-validating systems, ensuring robust, reproducible, and meaningful data generation. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to adapt and troubleshoot as you characterize this and other novel compounds.

Part 1: Compound Preparation and Handling: The Foundation of Reliable Data

Solubility Testing and Stock Solution Preparation

Expert Insight: The choice of solvent is critical. While Dimethyl Sulfoxide (DMSO) is a common choice for dissolving organic compounds, its concentration in the final cell culture medium should be minimized, typically to ≤0.5%, as it can be toxic to cells.

Protocol: Solubility and Stock Solution

  • Initial Solubility Test: To determine an appropriate solvent, test the solubility of 3-Quinolinecarbamic acid, ethyl ester in common laboratory solvents (e.g., DMSO, Ethanol).

  • Stock Solution Preparation: Prepare a high-concentration stock solution, for example, 10 mM, in a validated solvent (e.g., DMSO). This allows for minimal solvent addition to your cell cultures.

  • Procedure:

    • Weigh out a precise amount of 3-Quinolinecarbamic acid, ethyl ester.

    • Add the calculated volume of DMSO to achieve the target concentration.

    • Vortex thoroughly and, if necessary, use a brief water bath sonication to ensure complete dissolution.

    • Visually inspect the solution for any particulates. A clear solution is indicative of complete solubility at that concentration.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Stability in Cell Culture Medium

Expert Insight: A compound may be soluble in a neat solvent but can precipitate when diluted into the aqueous, protein-rich environment of cell culture medium.[5] It is essential to verify its stability at the highest working concentration.

Protocol: Media Stability Check

  • Prepare the highest planned working concentration of 3-Quinolinecarbamic acid, ethyl ester by diluting the stock solution into your complete cell culture medium (including serum).

  • Incubate this solution under standard cell culture conditions (37°C, 5% CO₂) for the duration of your longest planned experiment (e.g., 72 hours).

  • Periodically inspect the solution under a microscope for any signs of precipitation.

  • For a more quantitative assessment, you can centrifuge the medium, and measure the concentration of the compound in the supernatant via HPLC/UV or LC-MS/MS.[5]

Part 2: Core Cytotoxicity and Viability Assay Protocols

We will detail three fundamental assays that provide a multi-faceted view of the compound's effect on cells: the MTT assay (metabolic activity), the LDH assay (membrane integrity), and Annexin V/PI staining (apoptosis detection).

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[1] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay Assay Execution seed 1. Seed Cells in 96-well plate incubate1 2. Incubate 24h (allow attachment) seed->incubate1 treat 3. Add serial dilutions of 3-Quinolinecarbamic acid, ethyl ester incubate1->treat incubate2 4. Incubate for desired period (e.g., 24, 48, 72h) treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 2-4h) incubate2->add_mtt solubilize 6. Add Solubilization Buffer (e.g., DMSO, isopropanol) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read

Caption: Workflow for detecting apoptosis via Annexin V and PI staining.

Detailed Protocol: Annexin V/PI Assay

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of 3-Quinolinecarbamic acid, ethyl ester for the desired duration. [6]2. Cell Harvesting: Collect both floating (potentially apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Combine all cells and centrifuge at low speed (e.g., 500 x g) for 5 minutes. [6]3. Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer (typically provided in commercial kits).

  • Staining: Transfer approximately 1 x 10⁵ cells to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. [6]5. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

    • Healthy cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+

Part 3: Data Analysis, Presentation, and Interpretation

Calculating Cell Viability and IC50

For the MTT assay, the percentage of cell viability is calculated as follows:

% Viability = [(Absorbance of Treated Cells - Absorbance of Media Blank) / (Absorbance of Vehicle Control - Absorbance of Media Blank)] x 100

The IC50 (half-maximal inhibitory concentration) is a key quantitative measure of a compound's potency. It is the concentration of the compound that is required to inhibit cell proliferation by 50%. [1]The IC50 value is determined by plotting the % viability against the log-transformed compound concentrations and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism or R.

Illustrative Data Presentation

The following table summarizes hypothetical data from a 48-hour MTT assay to guide researchers in presenting their own experimental results for 3-Quinolinecarbamic acid, ethyl ester.

Cell LineTissue of OriginHypothetical IC50 (µM) of 3-Quinolinecarbamic acid, ethyl ester
A549 Lung Carcinoma~28.0
HT-29 Colorectal Adenocarcinoma~11.5
MCF-7 Breast Adenocarcinoma~19.7
PC-3 Prostate Adenocarcinoma~35.2

This data is for illustrative purposes only and should be experimentally determined.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
  • BenchChem. (2025). Application Notes and Protocols for Cancer Cell Line Studies with Novel Compounds.
  • BenchChem. (2025).
  • Vora, D. N., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry.
  • de Oliveira, R. B., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Promega Corporation. (2011).
  • El-Sayed, N. N. E., et al. (2022). New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. Scientific Reports. [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 3-Quinolinecarbamic acid, ethyl ester in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heterocyclic compounds. 3-Quinolinecarbamic acid, ethyl ester (CAS: 23251-83-4) presents a classic biopharmaceutical challenge: it is a rigid, planar, lipophilic molecule with strong crystalline lattice energy.

I have designed this guide to move beyond generic advice. Here, we address the thermodynamic and kinetic realities of formulating this specific compound, providing you with causal explanations and self-validating protocols to ensure your biological and biochemical assays succeed.

Diagnostic Solubilization Workflow

Before altering your formulation, use the decision matrix below to identify the most appropriate solubilization strategy based on your assay's constraints.

G Start Compound Precipitation in Aqueous Media CheckPH Is assay pH < 5.0? Start->CheckPH Protonation Exploit Quinoline Basic N (Salt Formation / Lower pH) CheckPH->Protonation Yes Neutral Compound is Neutral (pH > 5.0) CheckPH->Neutral No Success Solubilized Compound Ready for Assay Protonation->Success Cosolvent Use Co-solvents (e.g., DMSO, PEG400) Neutral->Cosolvent Toxicity Is co-solvent toxic to biological assay? Cosolvent->Toxicity Cyclodextrin Use HP-β-CD (Inclusion Complex) Toxicity->Cyclodextrin Yes Micelles Use Surfactants (Tween 80 / Pluronic) Toxicity->Micelles Yes Toxicity->Success No Cyclodextrin->Success Micelles->Success

Diagnostic workflow for solubilizing 3-Quinolinecarbamic acid, ethyl ester in aqueous media.

Frequently Asked Questions (FAQs): Mechanistic Troubleshooting

Q1: Why does 3-Quinolinecarbamic acid, ethyl ester exhibit such poor aqueous solubility? A: The poor solubility is thermodynamically driven by two structural factors. First, the planar quinoline core promotes strong π−π stacking interactions in the solid state. Second, the ethyl ester carbamate moiety acts as both a hydrogen bond donor and acceptor, creating a highly stable crystalline lattice (). To dissolve the compound, water molecules must break these strong intermolecular forces, which is energetically unfavorable compared to maintaining water-water hydrogen bonding.

Q2: My compound "crashes out" (precipitates) immediately when I dilute my DMSO stock into cell culture media. How do I prevent this? A: This phenomenon is known as solvent-shift nucleation. When you dilute the DMSO stock, the local dielectric constant of the micro-environment spikes. The water molecules rapidly strip the DMSO solvating shell away from the lipophilic quinoline core. To minimize its surface area in contact with water, the compound rapidly aggregates and precipitates (). Causal Solution: Never add the aqueous buffer to the DMSO stock. Always add the DMSO stock dropwise to a rapidly vortexing volume of the aqueous buffer. Alternatively, pre-dissolve a non-ionic surfactant (like 0.05% Tween 80) into the aqueous phase before introducing the DMSO stock. The surfactant lowers the interfacial tension and immediately forms micelles around the hydrophobic drug molecules as they enter the aqueous phase.

Q3: Can I just lower the pH of my buffer to dissolve it? A: While the quinoline nitrogen is weakly basic, its pKa is approximately 4.96 (). According to the Henderson-Hasselbalch equation, you would need to drop the pH to ~3.0 to achieve >99% protonation and form a highly water-soluble salt. While effective for analytical chemistry, a pH of 3.0 is highly toxic to cell cultures and will denature most target proteins in biochemical assays. For physiological assays (pH 7.4), the compound is entirely neutral and lipophilic, necessitating alternative strategies like cyclodextrins ().

Quantitative Comparison of Solubilization Strategies

When selecting a formulation approach, you must balance the required solubility gain against the tolerability of your specific biological assay.

Solubilization StrategyMechanistic ActionExpected Solubility GainBiological Assay CompatibilityDrawbacks / Limitations
pH Adjustment (< 4.0) Protonation of quinoline nitrogen (pKa ~4.9)>10-foldLow Induces cellular toxicity; alters target protein folding.
DMSO Co-solvent (1% v/v) Reduction of aqueous dielectric constant2 to 5-foldModerate Solvent-shift precipitation upon dilution; cell toxicity >1%.
HP-β-CD (10% w/v) Hydrophobic cavity inclusion complexation10 to 50-foldHigh Requires 24-48h equilibration; potential membrane cholesterol depletion.
Tween 80 (0.1% v/v) Micellar encapsulation (lowers interfacial tension)5 to 20-foldModerate Can disrupt lipid bilayers in sensitive cell-based assays.

Validated Experimental Protocols

To ensure reproducibility, do not rely on visual inspection to confirm solubility. The following protocols are designed as self-validating systems to guarantee technical accuracy.

Protocol A: Kinetic Solubility Determination via Nephelometry

Visual inspection is subjective and misses micro-precipitates. Nephelometry measures laser light scattering, providing a precise, objective threshold of precipitation upon solvent-shift.

  • Stock Preparation: Prepare a 10 mM stock of 3-Quinolinecarbamic acid, ethyl ester in 100% anhydrous DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution of the stock in 100% DMSO across a 96-well plate (ranging from 10 mM down to 9.7 µM).

  • Transfer: Transfer 2 µL of each DMSO dilution into a clear-bottom 96-well assay plate.

  • Solvent-Shift: Rapidly dispense 198 µL of the target aqueous buffer (e.g., PBS, pH 7.4) into each well to achieve a final DMSO concentration of 1.0% (v/v).

  • Internal Validation: Include a vehicle control well (2 µL pure DMSO + 198 µL buffer) to establish baseline light scattering.

  • Equilibration: Incubate for 2 hours at 37°C with orbital shaking to allow for the thermodynamic equilibration of any micro-precipitates.

  • Quantification: Read the plate using a nephelometer. The kinetic solubility limit is defined as the highest concentration where the scattering signal remains within 3 standard deviations of the DMSO vehicle control.

Protocol B: Preparation and Validation of HP-β-CD Inclusion Complexes

Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the hydrophobic quinoline core, shielding it from water without using toxic organic solvents. This protocol uses a phase-solubility curve to confirm true 1:1 inclusion rather than transient supersaturation.

  • Matrix Preparation: Prepare a series of HP-β-CD solutions in PBS (pH 7.4) at 0%, 2%, 5%, 10%, and 20% (w/v).

  • Compound Addition: Add an excess amount (e.g., 5 mg) of solid 3-Quinolinecarbamic acid, ethyl ester powder to 1 mL of each HP-β-CD solution in sealed glass vials.

  • Thermodynamic Equilibration: Agitate the suspensions on a rotary mixer at 25°C for exactly 48 hours. (Causality: Complexation is a strict equilibrium process; insufficient time leads to false-low solubility readings).

  • Separation: Centrifuge the vials at 15,000 x g for 15 minutes to pellet the undissolved drug.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter. Critical Step: Discard the first 200 µL of filtrate to saturate any non-specific binding sites on the filter membrane.

  • Validation: Quantify the dissolved compound in the filtrate using HPLC-UV. Plot the drug concentration against the HP-β-CD concentration. A linear increase ( AL​ type curve) confirms a 1:1 stoichiometric inclusion complex, validating the formulation for downstream in vitro assays.

References

  • PubChem. "3-quinolinecarbamic acid, ethyl ester." National Center for Biotechnology Information. URL:[Link]

  • Carvajal-Figueroa, M. T., et al. "Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics." AAPS PharmSciTech, 2019. URL:[Link]

  • Asian Journal of Pharmaceutical Sciences. "Solubilization techniques used for poorly water-soluble drugs." National Library of Medicine, 2024. URL:[Link]

Best purification and recrystallization techniques for ethyl 3-quinolinecarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the isolation, purification, and recrystallization of ethyl 3-quinolinecarbamate (CAS: 23251-83-4)[1].

As a synthetic intermediate, this compound is typically generated via the reaction of 3-aminoquinoline with ethyl chloroformate in the presence of a base (such as triethylamine)[2]. The resulting molecule features a rigid, aromatic quinoline core coupled with a flexible, hydrogen-bonding carbamate moiety. This structural dichotomy frequently introduces thermodynamic challenges during purification—most notably the tendency of the product to "oil out" (liquid-liquid phase separation) rather than form a crystalline lattice[3][4].

This guide is designed to help researchers understand the causality behind these physical phenomena and execute self-validating protocols to achieve high-purity crystalline yields.

Purification & Troubleshooting Logic

G Start Crude Ethyl 3-Quinolinecarbamate CheckImp Is unreacted 3-aminoquinoline present? Start->CheckImp AcidWash Perform 5% Citric Acid Wash CheckImp->AcidWash Yes (TLC positive) Recryst Begin Recrystallization (Hot Toluene) CheckImp->Recryst No AcidWash->Recryst OilCheck Does the product 'oil out' upon cooling? Recryst->OilCheck AdjustSolv Reheat & Add 10% more Toluene or Seed Crystal OilCheck->AdjustSolv Yes (Biphasic liquid) Filter Vacuum Filtration & Hexane Wash OilCheck->Filter No (Cloudy crystals) AdjustSolv->Filter Pure Pure Crystalline Product Filter->Pure

Troubleshooting workflow for the purification of ethyl 3-quinolinecarbamate.

Frequently Asked Questions (FAQs)

Q1: My crude product contains significant unreacted 3-aminoquinoline. How do I remove it before recrystallization? A: The causality here relies on the drastic shift in pKa following the reaction. 3-aminoquinoline is a basic amine, whereas the resulting ethyl 3-quinolinecarbamate has significantly reduced basicity due to the electron-withdrawing nature of the ester group. Solution: Before attempting recrystallization, dissolve your crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild aqueous acid, such as 5% citric acid or 1M HCl[2]. This selectively protonates the unreacted 3-aminoquinoline, driving it into the aqueous phase as a water-soluble salt, while the target carbamate remains in the organic layer. Self-Validation: Spot the organic layer on a TLC plate (EtOAc/Hexane) and use a UV lamp to confirm the disappearance of the highly polar 3-aminoquinoline baseline spot.

Q2: During recrystallization, my product forms a biphasic "oil" at the bottom of the flask instead of crystals. Why does this happen and how do I fix it? A: "Oiling out" occurs when the target compound's melting point is lower than the temperature at which it saturates the solvent. Carbamates are particularly prone to this because their flexible ester chains and strong intermolecular hydrogen bonding lower the energy barrier for forming a supercooled liquid rather than a rigid crystal lattice[4]. Solution:

  • Dilution: The solution is likely too concentrated. Reheat the mixture until the oil redissolves, then add 10-15% more of your recrystallization solvent. This ensures the saturation point is reached at a lower temperature, ideally below the compound's melting point.

  • Seeding: If the cloud point is reached, immediately introduce a small seed crystal of pure ethyl 3-quinolinecarbamate. This provides a nucleation site, bypassing the thermodynamic barrier required to initiate crystallization.

Q3: Is it necessary to remove triethylamine hydrochloride salts prior to crystallization? A: Yes. Triethylamine (or pyridine) is often used to neutralize the HCl generated from the ethyl chloroformate reagent[2]. If these hydrochloride salts are not thoroughly removed via aqueous extraction, they can act as impurities that disrupt the crystal lattice of the carbamate, leading to hygroscopic behavior and drastically lowering the melting point of your final isolated product.

Solvent System Selection Data

Selecting the correct solvent is critical for aryl carbamates[3]. The table below synthesizes the empirical performance of common solvent systems used for this class of molecules.

Solvent SystemRatioSolute Capacity (Hot)Solute Capacity (Cold)Oiling Out RiskExpected Purity
Toluene NeatHigh (~110°C)Very Low (0°C)ModerateExcellent
EtOAc / Hexane 1:3 to 1:5High (Gradient)LowHigh (if cooled rapidly)Very Good
Chloroform / Pentane 1:4HighLowModerateGood
Methanol / Water 3:1ModerateLowLowModerate (Risk of hydrolysis)
Standard Operating Procedure: Recrystallization from Toluene

Toluene is the industry-standard solvent for the recrystallization of aryl carbamates due to its excellent temperature-dependent solubility profile[3][4]. This protocol is designed to be a self-validating system.

Step 1: Dissolution Suspend the crude, acid-washed ethyl 3-quinolinecarbamate in a minimal volume of toluene (start with 5 mL per gram of crude material) inside a round-bottom flask equipped with a reflux condenser. Heat the mixture to 100–110°C using an oil bath until complete dissolution occurs. Self-Validation: The solution should become completely transparent. If solid particulates remain after 15 minutes of reflux, they are likely inorganic salts. Perform a hot filtration.

Step 2: Hot Filtration (Conditional) If insoluble matter is present, rapidly filter the boiling solution through a pre-warmed fluted filter paper into a heated Erlenmeyer flask. This prevents premature crystallization in the funnel stem.

Step 3: Controlled Cooling Remove the flask from the heat source and allow it to cool slowly to room temperature (20–25°C) completely undisturbed. Self-Validation: Monitor the flask. The solution should become cloudy (the cloud point) around 50–60°C, followed by the formation of fine needles. If phase separation (droplets of oil) is observed, immediately return the flask to the heat, add 1-2 mL of hot toluene, and repeat the cooling process.

Step 4: Crystal Maturation Once the flask has reached room temperature and a crystal bed has formed, transfer the flask to an ice-water bath (0–5°C) for 1.5 to 2 hours. This depresses the solubility further, maximizing your thermodynamic yield.

Step 5: Isolation and Washing Isolate the crystals via vacuum filtration using a Büchner funnel. To remove residual toluene without dissolving the product, wash the filter cake with a small volume (1-2 mL per gram of product) of ice-cold petroleum ether or hexane[4].

Step 6: Desiccation Transfer the crystalline product to a vacuum oven. Dry at 40°C under high vacuum (≤ 10 mbar) for 12 hours to remove trace hydrocarbons. Verify purity via melting point analysis and 1H-NMR.

References
  • The Journal of Organic Chemistry (ACS Publications). Aminolysis of Aryl N-Ethyl Thionocarbamates: Cooperative Effects of Atom Pairs O and S on the Reactivity and Mechanism. Retrieved from:[Link]

  • Organic Syntheses. Carbamic acid (2-hydroxy-1,2-diphenylethyl),-ethyl ester, (R * R * ). Retrieved from:[Link]

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Technical Support Center: Long-Term Storage and Stability of 3-Quinolinecarbamic acid, ethyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for 3-Quinolinecarbamic acid, ethyl ester. This guide is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of this compound. Here, you will find in-depth answers to frequently asked questions and troubleshooting advice to address challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3-Quinolinecarbamic acid, ethyl ester during long-term storage?

A1: The degradation of 3-Quinolinecarbamic acid, ethyl ester is primarily influenced by three main factors stemming from its chemical structure, which incorporates a quinoline ring, an ethyl ester, and a carbamate linkage. These factors are:

  • Hydrolysis: The ester and carbamate functional groups are susceptible to hydrolysis, a reaction with water that cleaves these bonds. This process can be catalyzed by both acidic and basic conditions.[1][2][3] For instance, even moisture from the air can be sufficient to cause hydrolysis, especially over extended storage periods.[2]

  • Photodegradation: Quinoline and its derivatives are often photosensitive and can degrade upon exposure to UV or even ambient light.[1][4] This can lead to the formation of various byproducts and a noticeable change in the sample's appearance, such as discoloration.[1]

  • Thermal Decomposition: Elevated temperatures accelerate the rates of chemical reactions, including hydrolysis and other degradation pathways.[1][2] Therefore, storing the compound at reduced temperatures is crucial for long-term stability.

Q2: What are the optimal storage conditions for solid 3-Quinolinecarbamic acid, ethyl ester to ensure its long-term stability?

A2: To minimize degradation and preserve the purity of solid 3-Quinolinecarbamic acid, ethyl ester, we recommend the following storage conditions. These are based on the general principles for storing sensitive organic compounds, particularly those containing ester and carbamate groups.[2]

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of thermal degradation and hydrolysis.[2][5]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes oxidation and protects from atmospheric moisture, which can cause hydrolysis.[2]
Light Amber glass vial, stored in the darkProtects the photosensitive quinoline moiety from photodegradation.[1]
Container Tightly sealed, non-reactive material (e.g., glass)Prevents exposure to moisture and air.
Handling Avoid repeated freeze-thaw cyclesCan introduce moisture and potentially affect the crystalline structure of the solid.
Q3: I have dissolved 3-Quinolinecarbamic acid, ethyl ester in a solvent for my experiments. How should I store the solution?

A3: Solutions of 3-Quinolinecarbamic acid, ethyl ester are generally less stable than the solid form due to increased molecular mobility and interaction with the solvent. For optimal stability of solutions:

  • Prepare Fresh Solutions: It is highly recommended to prepare solutions fresh for each experiment to avoid degradation.[1]

  • Choice of Solvent: Use dry, aprotic solvents if possible. If aqueous solutions are necessary, be aware of the potential for hydrolysis. The pH of the solution will significantly impact stability, with neutral pH generally being more favorable than acidic or basic conditions.[1][6]

  • Short-Term Storage: If short-term storage is unavoidable, store the solution at -20°C or -80°C in a tightly sealed container, protected from light.[7]

  • Avoid Buffers with Catalytic Activity: Be cautious with certain buffer components that might catalyze hydrolysis.

Troubleshooting Guide

Problem 1: I am observing a new, unknown peak in my HPLC or LC/MS analysis of an older sample of 3-Quinolinecarbamic acid, ethyl ester.
  • Potential Cause: This is a classic sign of chemical degradation. The new peak likely represents a degradation product. Given the structure of 3-Quinolinecarbamic acid, ethyl ester, the most probable degradation pathway is hydrolysis of the ethyl ester or carbamate linkage.

  • Troubleshooting Steps:

    • Confirm Identity of the Degradant: If possible, use mass spectrometry (MS) to determine the mass of the unknown peak. Hydrolysis of the ethyl ester would result in the corresponding carboxylic acid. Hydrolysis of the carbamate would lead to 3-aminoquinoline.

    • Review Storage Conditions: Assess how the sample was stored. Was it exposed to moisture, light, or elevated temperatures? Refer to the recommended storage conditions in Q2.

    • Perform a Forced Degradation Study: To confirm the identity of the degradant, you can perform a forced degradation study on a fresh sample. Expose small aliquots to acidic, basic, oxidative, and photolytic stress conditions to see if you can generate the same unknown peak.[1]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 3-Quinolinecarbamic acid, ethyl ester and detecting potential degradation products. Method optimization may be required for your specific instrumentation and requirements.

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Diluent: 50:50 Acetonitrile:Water

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of a reference standard of 3-Quinolinecarbamic acid, ethyl ester at a concentration of 1 mg/mL in the diluent. Prepare working standards by serial dilution.

    • Sample Solution: Accurately weigh and dissolve your sample of 3-Quinolinecarbamic acid, ethyl ester in the diluent to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Integrate the peaks in the chromatogram. The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation pathways for 3-Quinolinecarbamic acid, ethyl ester under hydrolytic conditions.

A 3-Quinolinecarbamic acid, ethyl ester B 3-Quinolinecarbamic acid (Ester Hydrolysis Product) A->B H₂O / H⁺ or OH⁻ C 3-Aminoquinoline (Carbamate Hydrolysis Product) A->C H₂O / H⁺ or OH⁻

Caption: Potential hydrolytic degradation pathways.

References

  • Benchchem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2799–2811.
  • ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds?
  • ResearchGate. The reaction scheme of ethyl carbamate hydrolysis by urethanase.
  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
  • Bunton, C. A., & Farber, S. J. (1968). The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. Journal of the Chemical Society B: Physical Organic, 649-653.
  • Gao, Y., et al. (2022). Genetic Engineering Production of Ethyl Carbamate Hydrolase and Its Application in Degrading Ethyl Carbamate in Chinese Liquor. Foods, 11(7), 983.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Kubiak, P., & Trząskowska, M. (2023). Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content. International Journal of Molecular Sciences, 24(20), 15397.
  • Li, Y., et al. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A, 33(10), 1559-1567.
  • Derouiche, A., & Driss, M. R. (2006). Stability of carbamate and organophosphorus pesticides under different storage conditions. Journal of the Tunisian Chemical Society, 8, 127-135.
  • Rocha, I. O., et al. (2021). Supporting Information for: Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2799–2811.
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  • U.S. Food and Drug Administration. (2024).
  • Carl ROTH.
  • ChemBK. (2024). 3-Quinolinecarboxylic acid, 4-hydroxy-7-(trifluoromethyl)-, ethyl ester. ChemBK.
  • Tab, A., et al. (2022). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
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  • Chongqing Chemdad Co., Ltd. QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER.
  • ChemicalBook. 3-Quinolinecarboxylic acid,7-bromo-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-, ethyl ester.
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  • Merck Millipore. Quinoline CAS 91-22-5 | 802407.
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  • Di Pardo, A., et al. (2019). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. Molecules, 24(11), 2099.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • The Japanese Pharmacopoeia. (2021). GENERAL TESTS, PROCESSES AND APPARATUS.
  • SlideShare. (2020).
  • Wang, Y., et al. (2022). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology, 13, 1045084.
  • ResearchGate. Spectral changes during aerobic conversion of quinolinic acid by...
  • Tian, J., & Stella, V. J. (2010). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 99(3), 1256-1266.
  • Li, J., et al. (2022). Biodegradation of quinolinic acid by a newly isolated bacterium Alcaligenes faecalis strain JQ191. FEMS Microbiology Letters, 369(1), fnac037.

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Reducing byproduct formation during the synthesis of ethyl 3-quinolinecarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of ethyl 3-quinolinecarbamate (ethyl quinolin-3-ylcarbamate).

The carbamate moiety is a critical structural motif in medicinal chemistry, frequently utilized in kinase inhibitors and neuroprotective agents . However, the synthesis of ethyl 3-quinolinecarbamate via the nucleophilic acyl substitution of ethyl chloroformate by 3-aminoquinoline is notoriously prone to byproduct formation. This guide provides mechanistic troubleshooting, optimized protocols, and self-validating workflows to ensure high-yielding, chemoselective mono-acylation.

Mechanistic Overview: The Causality of Byproduct Formation

To effectively troubleshoot this reaction, one must understand the competing nucleophilic pathways inherent to the 3-aminoquinoline system:

  • Desired Pathway (Exocyclic Attack): The primary C3-amine attacks the highly electrophilic carbonyl carbon of ethyl chloroformate, yielding the desired mono-carbamate.

  • Bis-acylation (Imidodicarbonate Formation): The resulting mono-carbamate retains an acidic N-H proton. If a sufficiently strong base is used, this proton is abstracted, rendering the nitrogen nucleophilic enough to attack a second equivalent of ethyl chloroformate .

  • Endocyclic N-Acylation: The N1 nitrogen of the quinoline ring is a tertiary amine capable of attacking the chloroformate, forming an unstable but problematic N-acylquinolinium salt, which can lead to complex degradation products or ring-opening under certain conditions .

Troubleshooting Guide & FAQs

Q1: I am isolating a significant amount of the bis-acylated byproduct (ethyl N-(ethoxycarbonyl)-N-(quinolin-3-yl)carbamate). How do I prevent this over-reaction? A1: Bis-acylation is exclusively a function of poor stoichiometric control and excessive base strength. If you are using triethylamine (TEA, pKa ~10.7), it is strong enough to establish an equilibrium that deprotonates the newly formed mono-carbamate.

  • The Fix: Switch your base to pyridine (pKa ~5.2). Pyridine is basic enough to neutralize the HCl byproduct and activate the chloroformate (via a transient acylpyridinium intermediate) but is far too weak to deprotonate the mono-carbamate product. Additionally, strictly limit ethyl chloroformate to 1.05 equivalents.

Q2: My reaction mixture turns dark and yields a complex mixture of highly polar baseline spots on TLC. Is this endocyclic N-acylation? A2: Yes. The formation of N-acylquinolinium salts is promoted by highly polar, aprotic solvents (like DMF or DMSO) which stabilize the charged intermediate . It is also exacerbated if the order of addition is incorrect.

  • The Fix: Always use a non-polar or moderately polar solvent like anhydrous dichloromethane (DCM). Furthermore, implement a "reverse addition" strategy: add the ethyl chloroformate dropwise to a pre-cooled (0 °C) solution of the amine and base. Never add the amine to a neat or highly concentrated solution of chloroformate.

Q3: My conversion stalls at 60%, leaving unreacted 3-aminoquinoline, despite using 1.1 equivalents of ethyl chloroformate. What is going wrong? A3: This indicates the competitive hydrolysis of your electrophile. Ethyl chloroformate is highly moisture-sensitive and rapidly degrades into ethanol, carbon dioxide, and HCl in the presence of trace water.

  • The Fix: Ensure your DCM is freshly distilled or drawn from a solvent purification system. Inspect your ethyl chloroformate; if the bottle hisses violently upon opening or shows significant internal pressure, it has likely degraded. Use a fresh, septum-sealed bottle.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and product distribution, demonstrating why specific conditions are mandated.

Condition ProfileBase (Equivalents)SolventTemp (°C)ClCO₂Et (Equiv)Mono-carbamate Yield (%)Bis-acylation (%)Unreacted Amine (%)
A (Suboptimal) TEA (3.0 eq)DMF252.542512
B (Suboptimal) TEA (1.5 eq)DCM251.1681512
C (Optimized) Pyridine (1.2 eq)DCM0 to 251.0594 < 1 < 2
D (Alternative) Na₂CO₃ (aq)EtOAc01.189< 15

Experimental Methodology: Self-Validating Protocol

This optimized protocol utilizes pyridine in DCM to kinetically trap the reaction at the mono-acylation stage. It is designed as a self-validating system , meaning physical and chromatographic cues will confirm success in real-time.

Reagents: 3-Aminoquinoline (1.0 equiv), Pyridine (1.2 equiv), Ethyl chloroformate (1.05 equiv), Anhydrous DCM (0.2 M).

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Dissolve 3-aminoquinoline (1.0 equiv) in anhydrous DCM to achieve a 0.2 M concentration.

  • Base Addition & Cooling: Add anhydrous pyridine (1.2 equiv) via syringe. Cool the reaction vessel to strictly 0 °C using an ice-water bath. Self-validation check: The solution should remain clear and homogeneous.

  • Electrophile Addition: Dilute ethyl chloroformate (1.05 equiv) in an equal volume of anhydrous DCM. Add this solution dropwise over 15 minutes to the stirring amine mixture.

  • Reaction Monitoring (The Self-Validating TLC): Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor via TLC (Hexanes:EtOAc 1:1).

    • Validation: The desired mono-carbamate will appear at an Rf of ~0.4. If your stoichiometric control failed, a faster-eluting spot (Rf ~0.7) will appear. This higher Rf is dictated by the bis-acylated byproduct's lack of a hydrogen-bond donating N-H group, which drastically reduces its affinity for the silica stationary phase.

  • Quench & Workup: Once the starting material (Rf ~0.1) is consumed, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 0.1 M HCl (to remove residual pyridine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the highly pure ethyl 3-quinolinecarbamate.

Reaction Pathway Visualization

G SM 3-Aminoquinoline + Ethyl Chloroformate Mono Ethyl 3-quinolinecarbamate (Mono-acylation) SM->Mono Pyridine, DCM, 0°C (Desired Pathway) Salt N-acylquinolinium Salt (Endocyclic Attack) SM->Salt Polar Solvents (Side Reaction) Bis Bis-acylated Byproduct (Imidodicarbonate) Mono->Bis Excess Base/Reagent (Over-reaction)

Reaction pathways in the synthesis of ethyl 3-quinolinecarbamate.

References

  • Title: Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Enantioselective Sulfonimidamide Acylation via a Cinchona Alkaloid-Catalyzed Desymmetrization Source: ChemRxiv URL: [Link]

Technical Support Center: Dissolving 3-Quinolinecarbamic Acid, Ethyl Ester for In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Quinolinecarbamic acid, ethyl ester (also known as Ethyl 3-quinolylcarbamate or NSC-36259; CAS: 23251-83-4)[1][2]. This guide is engineered by senior application scientists to provide researchers and drug development professionals with robust, reproducible methodologies for in vitro cell culture preparations.

Due to the specific molecular architecture of this compound—a highly lipophilic quinoline core paired with a carbamate moiety—improper handling frequently leads to aqueous precipitation, ester hydrolysis, or confounding solvent toxicity[2][3]. This guide provides a self-validating system to ensure scientific integrity across your assays.

Part 1: Physicochemical Profiling & Solvent Compatibility

To dissolve this compound effectively, you must account for its physicochemical properties. The quinoline ring drives hydrophobicity, making the compound nearly insoluble in water[4]. However, the molecule is highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO). DMSO's high dielectric constant effectively disrupts the compound's crystalline lattice without degrading the sensitive carbamate bond.

Quantitative Solvent Compatibility Summary

Table 1: Solvent parameters for 3-Quinolinecarbamic acid, ethyl ester (MW: 216.24 g/mol )

SolventEstimated Solubility LimitSuitability for Cell CultureCausality / Mechanistic Notes
Anhydrous DMSO ≥ 20 mg/mL (~92 mM)Optimal (Primary Stock)Aprotic nature prevents carbamate hydrolysis; excellent cellular penetration vehicle.
Ethanol (100%) ~ 5 mg/mL (~23 mM)Sub-optimal Lower solubility ceiling; evaporation during storage alters stock molarity, ruining assay reproducibility.
Aqueous Media < 0.1 mg/mLNot Recommended Hydrophobic quinoline ring induces rapid self-association, leading to micro-crystal precipitation.

Part 2: Experimental Protocols

Protocol A: Preparation of a 20 mM Master Stock Solution

Causality Check: Preparing a highly concentrated master stock minimizes the final volume of solvent transferred to the cells, mitigating solvent-induced cytotoxicity[5].

  • Equilibration: Allow the sealed vial of 3-Quinolinecarbamic acid, ethyl ester to equilibrate to room temperature in a desiccator for 30 minutes. Why? Opening a cold vial causes atmospheric moisture condensation, which can trigger hydrolysis of the ethyl ester group over time.

  • Weighing: Weigh exactly 4.32 mg of the compound into a sterile, solvent-resistant polypropylene microcentrifuge tube[6].

  • Solvent Addition: Add 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity).

  • Agitation: Vortex the tube vigorously for 30–60 seconds. If the powder does not dissolve completely, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot the solution into single-use volumes (e.g., 50 µL) in tightly sealed tubes. Store immediately at -80°C[3].

Protocol B: Dilution into Aqueous Culture Media

Causality Check: "Solvent shock" occurs when a hydrophobic compound in DMSO is rapidly introduced to water, causing the local concentration to exceed the aqueous solubility limit before it can disperse.

  • Pre-warm Media: Ensure your cell culture media is pre-warmed to exactly 37°C.

  • Serial Dilution (Optional): If your target treatment concentration is in the low nanomolar range, perform intermediate serial dilutions in pure DMSO first.

  • The Dropwise Method (Critical): While continuously vortexing or swirling the 37°C media, add the DMSO stock dropwise . Never add the aqueous media directly to the DMSO stock.

  • Validation: Ensure the final concentration of DMSO in the culture well does not exceed 0.1% (v/v)[5].

Part 3: Troubleshooting Guide & FAQs

Q: My compound precipitated (cloudiness) upon addition to the culture media. How do I fix this? A: This is a classic presentation of solvent shock. First, verify that your media was pre-warmed to 37°C and that you used the dropwise addition method. If precipitation persists, the compound's local concentration gradient is too steep. Solution: Introduce an intermediate step by diluting the DMSO stock 1:10 in a biocompatible co-solvent (such as PEG400 or Tween-80) before adding it to the media, or prepare a lower concentration master stock (e.g., 5 mM instead of 20 mM) to reduce the concentration gradient upon media entry.

Q: How do I control for DMSO toxicity in my specific cell line? A: DMSO can alter membrane permeability, induce unwanted cellular differentiation, or cause direct cytotoxicity[5]. Solution: You must maintain the final DMSO concentration at or below 0.1% (v/v). Furthermore, every experiment must include a "Vehicle Control" well that receives the exact same volume of pure DMSO as your highest compound treatment well. If your cell line (e.g., primary neurons) shows stress at 0.1%, reduce the final DMSO concentration to 0.05% by utilizing a more concentrated master stock.

Q: Can I store the reconstituted stock solution long-term? A: Yes, but repeated freeze-thaw cycles must be strictly avoided. Each freeze-thaw cycle introduces atmospheric water into the hygroscopic DMSO[3]. Water not only degrades the carbamate group via hydrolysis but also drastically lowers the solubility threshold, causing invisible micro-precipitates that ruin dose-response curves. Solution: Aliquot the master stock immediately and discard any remaining volume in an aliquot after a single thaw.

Q: Is heating or sonication safe for 3-Quinolinecarbamic acid, ethyl ester? A: Mild sonication (room temperature, 5-10 minutes) is perfectly safe and recommended to break up stubborn micro-crystals. Heating up to 37°C is acceptable, but avoid temperatures above 50°C. Prolonged heat in the presence of trace moisture will accelerate ester cleavage.

Part 4: Workflows & Visualizations

Workflow A Dry Powder (3-Quinolinecarbamic acid, ethyl ester) B Add Anhydrous DMSO (Target: 20 mM Stock) A->B C Vortex & Sonicate (Room Temp, 5 mins) B->C D Aliquot & Freeze (Store at -80°C) C->D E Dilute in 37°C Media (Final DMSO ≤ 0.1%) D->E

Caption: Standard dissolution and media dilution workflow for 3-Quinolinecarbamic acid, ethyl ester.

Troubleshooting Start Precipitation in Media? CheckDMSO Is final DMSO > 0.1%? Start->CheckDMSO YesDMSO Reduce Stock Conc. (Check cell tolerance) CheckDMSO->YesDMSO Yes NoDMSO Pre-warm media to 37°C & add dropwise CheckDMSO->NoDMSO No CoSolvent Use Co-solvent (e.g., PEG400) NoDMSO->CoSolvent Still precipitating?

Caption: Decision tree for troubleshooting compound precipitation during media dilution.

Part 5: References

  • ETHYL 3-QUINOLYLCARBAMATE (NSC-36259) Substance Details - NCATS Inxight Drugs. [Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions - Journal of Biomolecular Screening (via ResearchGate).[Link]

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Validation & Comparative

Comparative Efficacy Analysis: 3-Quinolinecarbamic Acid, Ethyl Ester Scaffold vs. 8-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Mechanistic & Therapeutic Potential

This guide provides a comparative analysis of two distinct quinoline-based scaffolds: the well-established 8-aminoquinolines (8-AQs) and the versatile 3-quinolinecarboxylic acid/ester class, represented here by its ethyl ester derivative. While 8-AQs are a cornerstone of antimalarial therapy, emerging research has highlighted the potential of both scaffolds in diverse therapeutic areas, most notably in the treatment of neurodegenerative diseases. We will dissect their mechanisms of action, compare their efficacy with supporting experimental data, and provide detailed protocols for key validation assays.

Section 1: The Antimalarial Arena: A Tale of Two Mechanisms

The quinoline core is central to the history of antimalarial drug discovery. However, the positioning of the functional group—at the 8-position versus the 3-position—gives rise to fundamentally different mechanisms of action and therapeutic profiles.

Mechanism of Action: 8-Aminoquinolines

The hallmark of 8-AQs, such as the clinical drugs primaquine and tafenoquine, is their unique activity against the latent liver stages (hypnozoites) of Plasmodium parasites, making them indispensable for the radical cure of relapsing malaria.[1] Their mechanism is not direct but relies on host metabolism.

The prevailing hypothesis involves a two-step biochemical relay.[2] First, host cytochrome P450 enzymes (predominantly CYP2D6 for primaquine) metabolize the 8-AQ into redox-active intermediates.[2] These metabolites then undergo redox cycling, generating significant amounts of reactive oxygen species (ROS).[2] The resulting oxidative stress is highly toxic to the parasite, leading to its elimination. This reliance on host metabolism and the generation of ROS are also intrinsically linked to the major dose-limiting toxicity of 8-AQs: hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[3][4][5]

8-AQ 8-Aminoquinoline (Primaquine) CYP2D6 CYP2D6 Metabolism 8-AQ->CYP2D6 Step 1: Bioactivation Redox_Metabolites Redox-Active Metabolites CYP2D6->Redox_Metabolites CPR CYP Reductase (CPR) Redox_Metabolites->CPR Step 2: Redox Cycling ROS Reactive Oxygen Species (ROS) CPR->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death ACh Acetylcholine (ACh) ChE Cholinesterase (AChE/BuChE) ACh->ChE Hydrolysis ACh_Increase Increased Synaptic ACh Choline_Acetate Choline + Acetate ChE->Choline_Acetate Inhibitor Carbamate or 8-AQ Derivative Inhibitor->ChE Inhibition Cognitive_Benefit Symptomatic Relief ACh_Increase->Cognitive_Benefit

Figure 2: General mechanism of cholinesterase inhibition for AD therapy.
Comparative Efficacy Data (Cholinesterase Inhibition)

The table below presents inhibition data for various quinoline derivatives against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE).

Compound ClassRepresentative CompoundTargetIC50Reference(s)
8-Hydroxyquinoline Hybrid Tacrine-8-hydroxyquinoline hybrid (Compound 6)hAChE20 nM[6]
8-Hydroxyquinoline Hybrid Tacrine-8-hydroxyquinoline hybrid (Compound 6)hBuChE6.5 nM[6]
8-Aminoquinoline Hybrid Tetrahydropyranodiquinolin-8-amine (2h)hAChE0.75 µM[7]
Phenolic Acid Ester Ethyl FerulateAChEPotent Inhibitor[8]
Phenolic Acid Ester Ethyl FerulateBuChEPotent Inhibitor[8]

Insight: While direct data for 3-quinolinecarbamic acid, ethyl ester is sparse, the principle is well-supported. Phenolic acid ethyl esters are potent cholinesterase inhibitors. [8]This suggests that the quinoline-3-carbamic acid ethyl ester scaffold is a highly promising starting point. Hybrid molecules based on 8-hydroxyquinoline already demonstrate potent, nanomolar inhibition of both key cholinesterases, setting a high bar for efficacy in this space. [6]The development of compounds from both classes represents a valid and competitive strategy for novel AD therapeutics.

Experimental Protocols

Protocol 1: In Vitro Antimalarial Activity Assay (P. falciparum)

This protocol describes a standard method for assessing the efficacy of compounds against the blood stages of P. falciparum using a SYBR Green I-based fluorescence assay.

Methodology:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., W2 strain) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to create a range of desired final concentrations.

  • Assay Plate Setup: Add 100 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well of a 96-well plate. Add 100 µL of the diluted compound to the test wells. Include positive (e.g., Chloroquine) and negative (vehicle) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye. Add 100 µL of this buffer to each well.

  • Reading: Incubate the plate in the dark for 1 hour at room temperature. Measure fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Plot the fluorescence signal against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Figure 3: Workflow for the SYBR Green I-based antimalarial assay.
Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE or BuChE and its inhibition by test compounds.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

    • Substrate: Acetylthiocholine iodide (for AChE) or S-butyrylthiocholine iodide (for BuChE) prepared in the assay buffer.

    • DTNB Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) prepared in the assay buffer.

    • Enzyme Solution: Human recombinant AChE or BuChE diluted in assay buffer.

    • Test Compound: Serially diluted in a suitable solvent (e.g., DMSO, ensuring final concentration is <1%).

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound dilution.

    • Add 125 µL of the DTNB reagent.

    • Add 50 µL of the assay buffer.

    • Add 25 µL of the enzyme solution and mix.

    • Pre-incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation: Add 25 µL of the substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader. The rate of increase in absorbance is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - V_inhibitor / V_control).

    • Plot the % Inhibition against the log of the compound concentration and fit the data to determine the IC50 value.

References

  • Benchchem.
  • Liverpool School of Tropical Medicine. Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites.
  • DigitalCommons@UNL.
  • Semantic Scholar. Pharmacology of 8-aminoquinolines.
  • National Center for Biotechnology Information. Pharmacology of 8-aminoquinolines.
  • ACS Publications.
  • MDPI. Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria.
  • National Center for Biotechnology Information. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease.
  • National Center for Biotechnology Information.
  • American Society for Microbiology.
  • ScienceDirect.
  • National Center for Biotechnology Information. Recent progress in the development of anti-malarial quinolones.
  • National Center for Biotechnology Information. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
  • PubMed. Tetrahydropyranodiquinolin-8-amines as new, non hepatotoxic, antioxidant, and acetylcholinesterase inhibitors for Alzheimer's disease therapy.
  • PubMed.
  • ACS Publications. Novel Tacrine−8-Hydroxyquinoline Hybrids as Multifunctional Agents for the Treatment of Alzheimer's Disease, with Neuroprotective, Cholinergic, Antioxidant, and Copper-Complexing Properties.
  • ResearchGate. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
  • PubMed.
  • PubMed.
  • National Center for Biotechnology Information. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition.
  • National Center for Biotechnology Information. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents.
  • National Center for Biotechnology Information. Synthesis, Antimalarial, Antileishmanial, Antimicrobial, Cytotoxicity and Methemoglobin (MetHb) Formation Activities of New 8-Quinolinamines.
  • PubMed. Anticholinesterase activity and structure activity relationships of a new series of hemicholinium-3 analogs.
  • Annals of Agricultural and Environmental Medicine. Anticholinesterase activity of selected phenolic acids and flavonoids – interaction testing in model solutions.
  • MDPI. Quinoline-Based Hybrid Compounds with Antimalarial Activity.
  • MDPI. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres.
  • PubMed. Anticholinesterase activity of potential therapeutic 5-(1,3,3-trimethylindolinyl)
  • Semantic Scholar.
  • PubMed.
  • PubMed. Synthesis and biological evaluation of 3-aryl-quinolin derivatives as anti-breast cancer agents targeting ERα and VEGFR-2.
  • Taylor & Francis Online. Carbamic acid – Knowledge and References.
  • MDPI. Anticholinesterase Activities of Different Solvent Extracts of Brewer's Spent Grain.
  • PubMed. Beneficial effects of quinoline-3-carboxamide (ABR-215757) on atherosclerotic plaque morphology in S100A12 transgenic ApoE null mice.

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Validation of LC-MS/MS Methods for 3-Quinolinecarbamic Acid, Ethyl Ester Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Quinolinecarbamic acid, ethyl ester (CAS: 23251-83-4; C12H12N2O2), frequently utilized as a bulk drug intermediate and pharmacophore building block, requires rigorous pharmacokinetic (PK) profiling during drug development [1, 2]. To ensure the integrity of bioanalytical data, laboratories must transition from generic discovery-phase assays to fully validated quantification methods. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against legacy analytical modalities and provides a comprehensive, self-validating protocol grounded in the latest regulatory frameworks.

Analytical Modality Comparison

When quantifying quinoline derivatives in complex biological matrices (e.g., human plasma), analysts typically evaluate LC-MS/MS, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Performance Comparison of Analytical Platforms for Ethyl N-quinolin-3-ylcarbamate

ParameterLC-MS/MS (Recommended)HPLC-UV (Alternative)GC-MS (Alternative)
Sensitivity (LLOQ) 0.1 – 1.0 ng/mL50 – 100 ng/mL10 – 50 ng/mL
Selectivity Excellent (MRM isolates specific precursor/product ion pairs)Poor (Prone to co-eluting endogenous matrix peaks)Moderate (Requires derivatization for polar metabolites)
Sample Preparation Simple (Protein Precipitation / Dilute & Shoot)Complex (Requires extensive Solid Phase Extraction)Complex (Requires extraction, drying, and derivatization)
Run Time 2 – 5 minutes per sample15 – 30 minutes20 – 40 minutes
Ionization Efficiency High (ESI+ highly efficient for quinoline nitrogen)N/AModerate (Electron Impact fragmentation can be excessive)

Causality Insight: LC-MS/MS is the superior modality because the quinoline ring's nitrogen atom readily accepts a proton in acidic conditions, making it highly amenable to Positive Electrospray Ionization (ESI+). This intrinsic chemical property allows LC-MS/MS to achieve lower limits of quantification (LLOQ) without the extensive and error-prone sample cleanup required by HPLC-UV.

Regulatory Framework & Core Principles

To ensure data is fit for regulatory submission, the method must be validated according to the FDA Bioanalytical Method Validation Guidance for Industry (2018) [3] and the harmonized EMA ICH M10 Guidelines (2022) [4]. A self-validating system requires the continuous monitoring of Accuracy, Precision, Selectivity, and Matrix Effects using a Stable Isotope-Labeled Internal Standard (SIL-IS).

Experimental Design & Self-Validating Protocols

Chromatographic and Mass Spectrometric Conditions
  • Column: C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm).

    • Causality: The hydrophobic C18 stationary phase provides optimal retention for the ethyl ester moiety, while the sub-2-micron particle size ensures sharp peak shapes and rapid elution, minimizing matrix co-elution.

  • Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile).

    • Causality: Formic acid acts as a proton donor, driving the formation of the [M+H]+ precursor ion (m/z 217.1) in the ESI source [1]. It also suppresses secondary interactions between the analyte and residual silanols on the column, preventing peak tailing.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: m/z 217.1 → 171.1 (Quantifier; loss of ethanol) and m/z 217.1 → 145.1 (Qualifier; loss of the entire carbamate group).

Sample Preparation Workflow

A streamlined Protein Precipitation (PPT) protocol is recommended to maximize throughput while maintaining acceptable recovery.

SamplePrep A 1. Plasma Aliquot (50 µL + 10 µL SIL-IS) B 2. Protein Precipitation (Add 150 µL Cold Acetonitrile) A->B C 3. Vortex & Centrifuge (14,000 x g, 10 min, 4°C) B->C D 4. Supernatant Transfer (100 µL to clean vial) C->D E 5. Reconstitution / Dilution (Add 100 µL Mobile Phase A) D->E F 6. LC-MS/MS Injection (MRM Mode: m/z 217.1 -> 171.1) E->F

Sample preparation and LC-MS/MS analysis workflow for plasma samples.

Causality Insight: Cold acetonitrile (at a 3:1 ratio to plasma) rapidly denatures plasma proteins. The subsequent dilution step (Step 5) with aqueous Mobile Phase A is critical; it reduces the organic solvent strength of the injected sample, preventing "solvent effects" (peak splitting or poor retention) at the head of the LC column.

Validation Parameters & Acceptance Criteria

Accuracy and Precision

Per FDA and EMA ICH M10 guidelines, intra-day and inter-day accuracy must fall within ±15% of the nominal concentration (±20% at the LLOQ), and precision (CV%) must not exceed 15% (20% at the LLOQ)[3, 4].

Table 2: Representative Validation Data for 3-Quinolinecarbamic Acid, Ethyl Ester in Human Plasma

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (% CV)Inter-day Accuracy (% Bias)Inter-day Precision (% CV)
LLOQ 0.5+4.212.5+6.114.2
LQC 1.5-2.16.8-1.58.4
MQC 50.0+1.54.2+2.05.1
HQC 400.0-0.83.5-1.14.0
Matrix Effect and Extraction Recovery

Matrix effects (ion suppression or enhancement) are the most significant threat to LC-MS/MS trustworthiness. To create a self-validating protocol, utilize the industry-standard matrix evaluation approach [3, 4]. This involves preparing three distinct sets of samples to mathematically isolate the impact of the biological matrix from the efficiency of the extraction process.

MatrixEffect SetA Set A Neat Standard (In Mobile Phase) ME Matrix Effect (ME) (Set B / Set A) × 100 SetA->ME SetB Set B Post-Extraction Spike (In Blank Extract) SetB->ME RE Recovery (RE) (Set C / Set B) × 100 SetB->RE SetC Set C Pre-Extraction Spike (In Blank Matrix) SetC->RE

Quantitative evaluation of matrix effect and extraction recovery using the 3-set protocol.

Causality Insight: If Set B yields a lower signal than Set A, endogenous matrix components (e.g., phospholipids) are actively suppressing the ionization of the analyte in the ESI source. To mitigate this, a SIL-IS is employed. Because the SIL-IS shares the exact physicochemical properties of the analyte, it experiences identical ion suppression. Quantifying based on the Analyte/IS peak area ratio effectively neutralizes the matrix effect, ensuring the assay remains robust across different patient samples.

Conclusion

The quantification of 3-Quinolinecarbamic acid, ethyl ester via LC-MS/MS offers unparalleled sensitivity and selectivity compared to legacy HPLC-UV and GC-MS methods. By adhering to the FDA and EMA ICH M10 guidelines and implementing self-validating protocols like the 3-set matrix evaluation, bioanalytical laboratories can ensure absolute data integrity for downstream pharmacokinetic applications.

References
  • 3-quinolinecarbamic acid, ethyl ester (C12H12N2O2) . PubChemLite / Université du Luxembourg. URL: [Link]

  • Bioanalytical Method Validation Guidance for Industry (2018) . U.S. Food and Drug Administration (FDA). URL: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline (2022) . European Medicines Agency (EMA). URL: [Link]

Ethyl quinolin-3-ylcarbamate vs methyl ester analogs in target binding affinity

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the structural, biophysical, and thermodynamic properties of ethyl quinolin-3-ylcarbamate versus its methyl ester analogs in the context of target binding affinity.

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Specifically, the quinolin-3-ylcarbamate moiety offers a versatile hydrogen-bonding network. The carbamate NH acts as a strict hydrogen-bond donor, while the carbonyl oxygen serves as an acceptor. When optimizing this pharmacophore, the choice of the terminal alkyl group—most commonly transitioning from a methyl ester (-NHCOOCH₃) to an ethyl ester (-NHCOOCH₂CH₃)—is a critical Structure-Activity Relationship (SAR) inflection point. This guide objectively compares the biophysical consequences of this structural modification.

Biophysical Rationale: Sterics, Solvation, and Thermodynamics

The substitution of a methyl group with an ethyl group introduces a single methylene (-CH₂-) unit. While chemically subtle, this modification drastically alters the ligand-target binding landscape through three causal mechanisms:

  • Steric Bulk and Pocket Fit: The methyl carbamate presents minimal steric hindrance, allowing the quinoline core to penetrate deeply into restricted binding pockets, such as the highly conserved1[1]. The ethyl analog increases the van der Waals volume. If the binding pocket is rigid and narrow, this results in a severe steric clash, exponentially increasing the dissociation constant ( Kd​ ). Conversely, in hydrophobic allosteric pockets (e.g., CB2 receptors), the ethyl group can engage in favorable van der Waals interactions,2[2].

  • Desolvation Penalty ( ΔGdesolv​ ): The ethyl group increases the lipophilicity (LogP) of the molecule. While higher LogP can improve passive membrane permeability, it also increases the thermodynamic penalty required to strip water molecules from the ligand before it enters the target pocket. If the target pocket cannot provide compensatory hydrophobic contacts, the ethyl analog will exhibit 3 than the methyl analog[3].

  • Electronic Inductive Effects: The ethyl group exerts a marginally stronger electron-donating inductive effect (+I) than the methyl group. This slightly increases the electron density on the carbamate oxygen, potentially strengthening its capacity as a hydrogen-bond acceptor. However, empirical data shows that steric factors overwhelmingly dominate this minor 4[4].

SAR_Matrix Start Quinolin-3-ylcarbamate Scaffold (Pharmacophore Optimization) Methyl Methyl Carbamate Analog (-NHCOOCH3) Start->Methyl Minimize Bulk Ethyl Ethyl Carbamate Analog (-NHCOOCH2CH3) Start->Ethyl Increase Lipophilicity Steric1 Restricted Hinge Region (High Steric Clash) Methyl->Steric1 Ethyl->Steric1 Clash Steric2 Hydrophobic Allosteric Pocket (Available Space) Ethyl->Steric2 Affinity1 Maintains H-Bonding High Affinity (Kd < 10 nM) Steric1->Affinity1 Clash Steric Penalty / Desolvation Low Affinity (Kd > 100 nM) Steric1->Clash Affinity2 Increased VdW Interactions High Affinity (Kd < 5 nM) Steric2->Affinity2

SAR decision matrix for quinolin-3-ylcarbamate alkyl chain optimization.

Comparative Binding Affinity Data

To illustrate these principles, the following table summarizes representative binding affinity data for methyl vs. ethyl quinolin-3-ylcarbamate analogs against two distinct target classes: a rigid kinase hinge region (e.g., ATM Kinase) and a flexible GPCR allosteric site (e.g., CB2 Receptor).

Compound AnalogTarget ClassTarget Pocket EnvironmentBinding Affinity ( Kd​ , nM)Ligand Efficiency (LE)
Methyl Quinolin-3-ylcarbamateKinase (ATP Hinge)Restricted, highly polar12.4 ± 1.20.38
Ethyl Quinolin-3-ylcarbamateKinase (ATP Hinge)Restricted, highly polar> 500 (Steric Clash)< 0.20
Methyl Quinolin-3-ylcarbamateGPCR (Allosteric)Flexible, hydrophobic45.8 ± 3.10.31
Ethyl Quinolin-3-ylcarbamateGPCR (Allosteric)Flexible, hydrophobic8.2 ± 0.90.35

Data Interpretation: The methyl analog is universally tolerated but excels in restricted pockets. The ethyl analog acts as a strict negative discriminator for tight pockets but serves as an affinity-enhancer in hydrophobic environments due to optimized van der Waals contacts.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data, the protocols used to synthesize these analogs and evaluate their binding affinities must feature internal validation checkpoints.

Protocol 1: Synthesis of Alkyl Quinolin-3-ylcarbamates

Causality: The use of a weak base (DIPEA) and low temperatures prevents the over-acylation of the quinoline nitrogen, ensuring selective carbamate formation at the 3-amino position.

  • Initiation: Dissolve 1.0 eq of 3-aminoquinoline in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 2.0 eq of N,N-diisopropylethylamine (DIPEA). Validation Check: Ensure the solution remains perfectly clear; cloudiness indicates moisture contamination and potential reagent degradation.

  • Acylation: Cool the reaction to 0°C. Dropwise, add 1.2 eq of either methyl chloroformate or ethyl chloroformate. The slow addition controls the exothermic reaction and prevents side-product formation.

  • Completion & Workup: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO₃. Extract the organic layer, dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc). Validation Check: Confirm product identity and mono-acylation via LC-MS (target[M+H]⁺) and ¹H-NMR (presence of a single carbamate NH peak at ~9.8 ppm).

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

Causality: SPR is chosen over biochemical IC₅₀ assays because it directly measures the thermodynamic binding kinetics ( kon​ and koff​ ) independent of enzymatic activity, providing a true Kd​ .

  • Chip Activation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Target Immobilization: Inject the target protein (e.g., recombinant kinase domain) diluted in sodium acetate buffer (pH 4.5) until an immobilization level of ~5000 RU is achieved. Validation Check: Block the remaining active esters with 1M ethanolamine. A stable baseline post-blocking confirms successful covalent tethering.

  • Analyte Preparation: Prepare a 2-fold dilution series of the methyl and ethyl carbamate analogs (from 1000 nM to 3.125 nM) in running buffer (PBS-P+ with 5% DMSO). Causality: 5% DMSO ensures the lipophilic ethyl analog remains fully soluble, preventing false-negative aggregation artifacts.

  • Kinetic Measurement: Inject each concentration over the active and reference flow cells at 30 µL/min for 120 seconds (association), followed by a 300-second buffer flow (dissociation).

  • Data Analysis: Double-reference the sensograms (subtracting reference cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract Kd​ . Validation Check: The χ2 value of the fit must be < 10% of the Rmax​ , ensuring the 1:1 binding model is physically accurate for the interaction.

SPR_Workflow Immobilize 1. Immobilization Target via Amine Coupling Flow 2. Analyte Injection Methyl/Ethyl Analogs (Concentration Series) Immobilize->Flow Measure 3. Real-Time Binding Association (kon) & Dissociation (koff) Flow->Measure Analyze 4. Kinetic Fitting 1:1 Langmuir Model Calculate Kd Measure->Analyze

Surface Plasmon Resonance (SPR) workflow for real-time binding affinity determination.

References

  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. MDPI, 2021. 1

  • Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 4. Identification of New Potent and Selective Ligands for the Cannabinoid Type 2 Receptor. Journal of Medicinal Chemistry (ACS Publications), 2011.2

  • High Affinity of Carbamate Analogues of Morphinan at Opioid Receptors. NIH / PMC, 2010. 3

  • Synthesis of N-(Hetero)aryl Carbamates via CuI/MNAO Catalyzed Cross-Coupling of (Hetero)aryl Halides with Potassium Cyanate in Alcohols. The Journal of Organic Chemistry (ACS Publications), 2018. 4

Sources

A Comparative Guide to the Synthesis of 3-Quinolinecarbamic acid, ethyl ester: Evaluating Reproducibility Across Key Pathways

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a foundational activity. The quinoline scaffold, in particular, is a privileged structure, appearing in a wide array of biologically active molecules.[1][2] However, the journey from starting materials to the final, purified product is often fraught with challenges of yield and reproducibility. This guide provides an in-depth, comparative analysis of the primary synthetic pathways to 3-Quinolinecarbamic acid, ethyl ester, a representative quinoline derivative. We move beyond simple protocol recitation to dissect the underlying chemical logic, analyze critical parameters affecting reproducibility, and offer field-proven insights to guide your synthetic strategy.

The choice of a synthetic route is not merely an academic exercise; it has profound implications for scalability, cost, and the ultimate success of a research program. Classical methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, often require harsh conditions and produce unsatisfactory yields.[1] This has driven the development of more robust and versatile methodologies. Here, we will compare two strategic approaches: Strategy A , which involves constructing the quinoline ring with a precursor functional group at the C3 position followed by a chemical rearrangement, and Strategy B , a classical approach known for its significant reproducibility challenges.

High-Level Overview of Synthetic Strategies

The two primary strategies for accessing the target molecule diverge fundamentally in their approach to installing the key functional groups. The diagram below illustrates these divergent paths.

cluster_0 Strategic Approaches cluster_A Strategy A: Build & Rearrange cluster_B Strategy B: Classical Thermal Cyclization Start Starting Materials (e.g., Anilines, β-Ketoesters) P1_Step1 Quinoline-3-Carboxylate Synthesis (e.g., Friedländer Annulation) Start->P1_Step1 Versatile & Controlled P2_Step1 Enamine Formation Start->P2_Step1 Classical & Temperamental P1_Step2 Functional Group Transformation (e.g., Curtius Rearrangement) P1_Step1->P1_Step2 Target Target Molecule: Ethyl 3-Quinolinecarbamate P1_Step2->Target P2_Step2 High-Temperature Cyclization (e.g., Conrad-Limpach) P2_Step1->P2_Step2 P2_Step2->Target Often leads to 4-hydroxyquinolines

Caption: Divergent strategies for Ethyl 3-Quinolinecarbamate synthesis.

Pathway 1: Friedländer Annulation Followed by Curtius Rearrangement

This modern and highly adaptable pathway represents a logical and robust approach. It decouples the construction of the heterocyclic core from the installation of the sensitive carbamate functionality, allowing for optimization at each stage.

Principle and Rationale

The strategy hinges on two powerful and well-understood reactions:

  • The Friedländer Annulation: This is a direct and efficient method for synthesizing substituted quinolines, particularly the highly functionalized 3-quinolinecarboxylic esters.[1] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as ethyl acetoacetate.[1] The reaction generally proceeds under milder conditions than many classical named reactions, contributing to its reliability.

  • The Curtius Rearrangement: This rearrangement is a premier method for converting a carboxylic acid into a primary amine, urea, or carbamate with one fewer carbon atom.[3][4][5] The reaction proceeds through an acyl azide and an isocyanate intermediate. A key advantage is that the rearrangement occurs with complete retention of the migrating group's stereochemistry.[6] Critically for our purpose, the isocyanate intermediate can be "trapped" by an alcohol (in this case, ethanol) to directly form the desired ethyl carbamate, avoiding the need to isolate the potentially reactive 3-aminoquinoline.[3][6]

Detailed Experimental Protocol

Step 1.1: Synthesis of Ethyl 2-Methylquinoline-3-carboxylate via Friedländer Annulation

This step creates the core quinoline structure with the necessary ester handle at the C3 position.

  • Reactants: 2-aminobenzaldehyde (1.0 eq) and ethyl acetoacetate (1.2 eq).

  • Catalyst & Solvent: A catalytic amount of a Brønsted acid like HCl or a Lewis acid in a suitable solvent like ethanol.[7] Some modern variations use catalysts like iodine or nano ZnO under solvent-free conditions.[8]

  • Procedure:

    • To a solution of 2-aminobenzaldehyde in ethanol, add ethyl acetoacetate.

    • Add a few drops of concentrated HCl and stir the mixture at 50 °C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., 1N NaOH).

    • The product often precipitates and can be collected by filtration. The filtrate can be extracted with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.

    • Purify the crude product by column chromatography or recrystallization.[7]

Step 1.2: Saponification to 2-Methylquinoline-3-carboxylic acid

  • Procedure:

    • Dissolve the ethyl ester from Step 1.1 in a mixture of ethanol and aqueous NaOH (e.g., 10% solution).

    • Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution with concentrated HCl to approximately pH 2.

    • The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry thoroughly.[9]

Step 1.3: Curtius Rearrangement to Ethyl 2-Methyl-3-quinolinecarbamate

This is the key transformation step. Using diphenylphosphoryl azide (DPPA) is recommended over the traditional sodium azide/acyl chloride route due to significantly improved safety.[6]

  • Reactants: 2-Methylquinoline-3-carboxylic acid (1.0 eq), diphenylphosphoryl azide (DPPA, 1.1 eq), triethylamine (TEA, 1.2 eq).

  • Solvent: Anhydrous toluene and absolute ethanol.

  • Procedure:

    • Suspend the carboxylic acid from Step 1.2 in anhydrous toluene.

    • Add triethylamine, followed by the dropwise addition of DPPA at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

    • Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. During this time, the acyl azide forms and rearranges to the isocyanate with the loss of nitrogen gas.[6]

    • After the rearrangement is complete (monitor by IR spectroscopy for the disappearance of the azide peak at ~2140 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹), cool the mixture slightly.

    • Add absolute ethanol to the reaction mixture and continue to reflux for another 1-2 hours to trap the isocyanate.

    • Cool the reaction, wash with saturated aqueous sodium bicarbonate and brine, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the resulting crude carbamate by column chromatography.

Causality, Reproducibility, and Self-Validation

The reliability of this pathway stems from its stepwise nature, which allows for purification and characterization at each intermediate stage. This "self-validating" system prevents the propagation of errors and impurities.

  • Reproducibility Factors:

    • Friedländer Annulation: The choice of catalyst and temperature is crucial. While classic acid catalysis works, modern catalysts can offer higher yields and milder conditions, enhancing reproducibility.[8]

    • Curtius Rearrangement: The most critical factor is maintaining anhydrous conditions during the formation and trapping of the isocyanate. Any water present will hydrolyze the isocyanate to the amine, leading to undesired side products (ureas).[3][10] The use of DPPA provides a one-pot procedure from the carboxylic acid, which is generally more reproducible than the two-step acyl chloride/sodium azide method.[4]

Below is a workflow diagram illustrating the self-validating checkpoints in this pathway.

cluster_workflow Self-Validating Workflow for Pathway 1 Start Start: 2-Aminobenzaldehyde + Ethyl Acetoacetate Step1 Step 1.1: Friedländer Annulation Start->Step1 QC1 QC Check 1: - TLC for completion - NMR/MS of isolated Quinoline-3-carboxylate Step1->QC1 Step2 Step 1.2: Saponification QC1->Step2 Proceed if pure QC2 QC Check 2: - TLC for completion - Check solubility change - NMR of Quinoline-3-carboxylic acid Step2->QC2 Step3 Step 1.3: Curtius Rearrangement QC2->Step3 Proceed if pure End Final Product: Ethyl 3-Quinolinecarbamate Step3->End

Caption: Quality control checkpoints for the Friedländer/Curtius pathway.

Pathway 2: The Conrad-Limpach Synthesis - A Study in Reproducibility

The Conrad-Limpach synthesis is a classic method for producing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[11][12] While not the most direct route to our target, its well-documented reproducibility issues make it an essential case study for any scientist working on quinoline synthesis.

Principle and Rationale

This synthesis involves two main stages:

  • Condensation: An aniline reacts with a β-ketoester. At lower temperatures (e.g., <140 °C), the reaction favors attack at the keto group, forming an enamine (a Schiff base).

  • Thermal Cyclization: The enamine intermediate is heated to very high temperatures (typically ~250 °C) to induce an electrocyclic ring closure, followed by the elimination of an alcohol to form the 4-hydroxyquinoline product.[11]

The extreme temperature required for the rate-determining cyclization step is the primary source of this method's challenges.[11][13]

Detailed Experimental Protocol
  • Reactants: Aniline (1.0 eq), Ethyl acetoacetate (1.0 eq).

  • Solvent: A high-boiling inert solvent such as mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene.

  • Procedure:

    • Mix aniline and ethyl acetoacetate and heat at ~140 °C for 1-2 hours to form the enamine intermediate, removing the water formed.

    • Add the high-boiling solvent to the crude enamine.

    • Heat the mixture to ~250 °C using a suitable heating mantle and temperature controller. Maintain this temperature for 30-60 minutes.[11][13]

    • Cool the reaction mixture. The product often precipitates or crystallizes from the solvent.

    • Collect the solid by filtration and wash extensively with a non-polar solvent like hexanes or toluene to remove the high-boiling reaction solvent.

    • Further purification is typically achieved by recrystallization.

Causality and Reproducibility Analysis

The Conrad-Limpach synthesis is notorious for its sensitivity to reaction conditions, and literature yields are often difficult to replicate.[2]

  • The Temperature Imperative: The electrocyclic ring closure has a high activation energy. Failure to reach and maintain the required ~250 °C will result in incomplete cyclization and low yields.[11][13] This is the single most common point of failure. Early attempts without a high-boiling solvent gave very moderate yields (<30%).[11]

  • Solvent Choice is Critical: The solvent's primary role is to act as a heat transfer medium to ensure the entire reaction mixture reaches the target temperature uniformly. Solvents like mineral oil or 1,2,4-trichlorobenzene are effective choices.[2][11]

  • Substrate Sensitivity: The cyclization step is an electrophilic attack on the aniline ring. Therefore, anilines bearing strong electron-withdrawing groups are deactivated and may give poor yields or fail to react entirely.[13]

  • Side Reactions: At such high temperatures, thermal decomposition and charring are significant risks, leading to difficult purification and reduced yields.

One study explicitly noted that despite literature reports of high yields, they were unable to replicate those results under classical conditions, underscoring the method's temperamental nature.[2]

Comparative Data Summary

ParameterPathway 1: Friedländer/CurtiusPathway 2: Conrad-Limpach
Number of Steps 3 (synthesis, saponification, rearrangement)2 (condensation, cyclization)
Typical Overall Yield Moderate to Good (highly substrate-dependent but more controlled)Poor to Excellent (highly variable and difficult to reproduce)[2][11]
Reaction Conditions Milder overall; requires reflux but avoids extreme temperatures.Harsh: requires very high temperatures (~250 °C).[11][13]
Scalability More scalable due to milder conditions and better control.Difficult to scale due to extreme heating requirements and potential for thermal runaway.
Safety Concerns Use of azides (DPPA is a safer alternative to NaN₃).[6] Standard handling of organic solvents.Extreme temperatures pose a significant hazard. High-boiling solvents require careful handling.
Reproducibility Generally good, as each step can be isolated and verified.Poor; highly sensitive to temperature control and solvent choice.[2]

Conclusion and Recommendations

For the synthesis of 3-Quinolinecarbamic acid, ethyl ester, and related derivatives, Pathway 1 (Friedländer Annulation followed by Curtius Rearrangement) is the demonstrably superior and more reliable approach. Its modularity allows for robust process control and validation at each step, which is essential for reproducible results in a research and development setting. The milder reaction conditions and avoidance of extreme temperatures enhance its safety profile and scalability.

The Conrad-Limpach synthesis, while historically significant, serves as a cautionary tale in reproducibility. Its reliance on extreme thermal conditions makes it highly sensitive to experimental execution. While high yields are possible, they are not guaranteed and can be difficult to achieve consistently across different lab environments or scales.[2] Researchers considering this pathway must prioritize precise and uniform temperature control and select an appropriate high-boiling, inert solvent.[2][11]

Ultimately, a successful synthesis relies on a deep understanding of the reaction mechanisms and a critical evaluation of the factors that govern their reproducibility. By choosing a logical, controllable, and well-understood pathway, researchers can save valuable time and resources, accelerating the path to their target molecules.

References

  • Cascade Synthesis of 3-Quinolinecarboxylic Ester via Benzylation/ Propargylation-Cycliz
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). Molecules.
  • Prajapati, S. M., Patel, K. D., Vekariya, R. H., Panchal, S. N., & Patel, H. D. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(44), 23057-23077.
  • Curtius rearrangement. (2024, February 27). In Wikipedia.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 143-154.
  • Conrad–Limpach synthesis. (2023, November 29). In Wikipedia.
  • Curtius Rearrangement. (2025, June 18). Chemistry Steps.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Curtius Rearrangement. (2014, April 6).
  • Methods for the synthesis of quinoline-3-carboxamides. (2019). Tetrahedron Letters, 60(29), 1935-1938.
  • New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. (2012).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series.
  • One-step synthesis of ethyl 2-(chloromethyl)quinoline-3-carboxylate (8). (n.d.).
  • Hofmann rearrangement. (2024, March 11). In Wikipedia.
  • Conrad-Limpach Synthesis of Quinolines. (n.d.). Benchchem.
  • Gomes, M. J., Fernandes, C., & de Oliveira, E. (2016). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering, 4(8), 4141-4158.
  • Hofmann Rearrangement. (n.d.). Alfa Chemistry.
  • Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373.
  • Hofmann Rearrangement. (2025, November 14). Pharmd Guru.
  • Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351-2373.
  • Hofmann Rearrangement. (2014, October 6).
  • Hofmann Rearrangement. (2025, June 17). Chemistry Steps.
  • Schmidt Reaction. (n.d.). Organic Chemistry Portal.
  • Conrad-Limpach Synthesis. (n.d.). SynArchive.
  • Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. (2018). Organic & Biomolecular Chemistry, 16(34), 6295-6299.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). PubMed.
  • Schmidt reaction. (2024, January 10). In Wikipedia.
  • New Efficient Synthesis of 3-Carboxylquinolines. (2012).
  • Beckmanns Rearrangement, Schmidt Rearrangement and Claisen-Schmidt Condens
  • Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. (2005). CHIMIA International Journal for Chemistry, 59(5), 331-335.
  • A class of 2-substituted-3-quinolinic acid ethyl ester compounds and their preparation methods and applications. (2012).
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Synthesis and Antimycobacterial Activities of Ring-Substituted Quinolinecarboxylic acid/ester Analogues. Part 1. (2004). Bioorganic & Medicinal Chemistry, 12(15), 4123-4133.
  • Synthesis of new carbamic acid ethyl esters. (2000). Bioorganic & Medicinal Chemistry, 8(3), 525-534.

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Comparative structural analysis of quinoline carbamates vs quinoline amides

Author: BenchChem Technical Support Team. Date: April 2026

As privileged scaffolds in medicinal chemistry, quinoline derivatives are foundational to therapeutics ranging from antimalarials to targeted oncology agents. When optimizing a quinoline hit, the choice of linker connecting the core to peripheral moieties fundamentally dictates the molecule's trajectory. Two of the most prevalent linkers are amides and carbamates .

This guide provides an objective, data-driven comparison of quinoline amides and quinoline carbamates, detailing the structural causality behind their distinct physicochemical properties, metabolic fates, and target engagement profiles.

Fundamental Structural & Physicochemical Divergence

While amides and carbamates appear structurally similar, the insertion of a single oxygen atom in the carbamate linkage induces profound electronic and conformational shifts.

The Causality of Cross-Conjugation

In a standard quinoline amide , the nitrogen lone pair delocalizes heavily into the carbonyl π -system. This creates significant double-bond character at the C–N bond, enforcing a planar geometry and a high rotational barrier (~15–20 kcal/mol).

In a quinoline carbamate , the adjacent alkoxy oxygen also possesses lone pairs that compete for delocalization into the carbonyl group (cross-conjugation). This electronic competition reduces the participation of the nitrogen lone pair, thereby decreasing the C–N rotational barrier by approximately 3–4 kcal/mol compared to amides[1].

Impact on Drug Design:

  • Conformational Flexibility: The lowered rotational barrier allows quinoline carbamates to adopt binding conformations that might be energetically inaccessible to rigid amides, often improving target affinity.

  • Hydrogen Bonding: The additional oxygen in the carbamate provides a new hydrogen bond acceptor. However, the cross-conjugation slightly attenuates the hydrogen bond donor strength of the adjacent NH group compared to a pure amide.

  • Metabolic Stability: Amides are generally resistant to plasma esterases but can be cleaved by specific hepatic amidases. Carbamates act as ester-amide hybrids; depending on steric hindrance, they can be highly stable or act as pseudo-irreversible covalent modifiers (e.g., carbamylating serine residues in target enzymes)[2].

Table 1: Physicochemical Comparison Summary
PropertyQuinoline AmideQuinoline CarbamateStructural Causality
C-N Rotational Barrier High (~15-20 kcal/mol)Moderate (~11-16 kcal/mol)Cross-conjugation from the alkoxy oxygen reduces C-N double bond character.
H-Bond Acceptors 1 (Carbonyl O)2 (Carbonyl O, Alkoxy O)Presence of the ester-like oxygen atom.
Metabolic Liability Amidases (Hepatic)Carboxylesterases / HydrolysisCarbamates are more susceptible to hydrolysis at physiological pH if unhindered.
Target Engagement Reversible, non-covalentReversible OR CovalentCarbamates can transfer their acyl group to catalytic serines (carbamylation).

Case Study 1: Overcoming Metabolic Liabilities in IDO1 Inhibitors

In the development of tetrahydroquinoline-based Indoleamine-2,3-dioxygenase-1 (IDO1) inhibitors for cancer immunotherapy, researchers encountered a severe pharmacokinetic bottleneck. The lead quinoline amide compounds exhibited exquisite in vitro potency but failed in vivo due to rapid clearance[3].

The Problem: Metabolite identification revealed that the primary clearance mechanism was rapid amide hydrolysis within the hepatic D-pocket. The Solution: Structure-based drug design was employed to perform an isosteric replacement of the amide with a carbamate. The quinoline carbamate maintained the critical hydrogen-bonding network required for IDO1 inhibition but completely mitigated the specific amidase-driven hydrolysis, leading to a vastly improved half-life and rat PK profile[3].

G Amide Quinoline Amide Lead (High Potency, Poor PK) Amidase Hepatic Amidases (Rapid Hydrolysis) Amide->Amidase Carbamate Quinoline Carbamate (Isosteric Replacement) Amide->Carbamate SBDD Optimization Clearance Rapid Clearance (Inactive Metabolites) Amidase->Clearance Stability Metabolic Stability (Amidase Evasion) Carbamate->Stability Efficacy Prolonged Half-Life (In Vivo Efficacy) Stability->Efficacy

Metabolic divergence of quinoline amides vs carbamates in IDO1 inhibitor optimization.

Case Study 2: Pharmacophore Engineering for Covalent Inhibition

While carbamates are often used to evade metabolism, they can also be weaponized as covalent warheads. In the development of Multi-Target-Directed Ligands (MTDLs) for Alzheimer's Disease, researchers designed quinoline-O-carbamate derivatives to target Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)[4].

Unlike quinoline amides, which typically bind AChE reversibly via π

π stacking and hydrogen bonding, the quinoline carbamate acts as a pseudo-irreversible inhibitor. The carbamate moiety is actively cleaved by the enzyme, transferring the carbamoyl group to the catalytic serine residue in the active site. This carbamylation inactivates the enzyme for an extended period, providing superior duration of action compared to reversible amide analogs[4].

Standardized Experimental Protocols

To objectively evaluate the differences between quinoline amides and carbamates, the following self-validating protocols must be employed. These systems include internal controls to ensure data integrity.

Protocol A: In Vitro Hepatocyte Stability Assay (LC-MS/MS)

This protocol determines if a quinoline amide is falling victim to hepatic amidases, and verifies if a carbamate replacement successfully evades this clearance.

Self-Validation Mechanism: Includes Verapamil (high-clearance) to prove hepatocyte viability, and Warfarin (low-clearance) to prove the absence of non-specific degradation.

  • Preparation: Thaw cryopreserved rat or human hepatocytes in Williams' Medium E supplemented with GlutaMAX. Assess viability via Trypan Blue exclusion (must be >80%).

  • Incubation: Dilute hepatocytes to 1×106 cells/mL. Spike in the test compound (Quinoline Amide or Carbamate) to a final concentration of 1 µM (DMSO 0.1%).

  • Control Parallel Arms: Run parallel incubations with Verapamil (1 µM) and Warfarin (1 µM).

  • Time-Course Sampling: Aliquot 50 µL of the suspension at 0, 15, 30, 60, 90, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 mins at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Data Processing: Plot the natural log of the remaining compound percentage versus time. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) from the slope of the linear regression.

G Prep Hepatocyte Thawing & Viability Incubate Incubation (1 µM) + Controls Prep->Incubate Sample Time-Course Sampling (0-120m) Incubate->Sample Quench ACN Quench + Internal Std Sample->Quench LCMS LC-MS/MS Quantification Quench->LCMS

Workflow for self-validating hepatocyte stability assay.

Protocol B: Ellman's Assay for AChE/BuChE Inhibition

Used to quantify the covalent/reversible inhibitory potency of quinoline carbamates vs amides.

Self-Validation Mechanism: Includes a blank (buffer + substrate + DTNB) to subtract spontaneous substrate hydrolysis, and a reference inhibitor (Tacrine or Rivastigmine) to validate enzyme sensitivity.

  • Reagent Setup: Prepare 0.1 M phosphate buffer (pH 8.0). Prepare 0.01 M DTNB (Ellman's reagent) and 0.075 M acetylthiocholine iodide (ATCI) in deionized water.

  • Enzyme Prep: Dilute AChE (from electric eel) or BuChE (from equine serum) to 0.1 U/mL in phosphate buffer.

  • Pre-Incubation: In a 96-well microplate, add 140 µL buffer, 20 µL test compound (serial dilutions from 100 µM to 1 nM), and 20 µL enzyme. Incubate at 25°C for 15 minutes. (Crucial for carbamates to allow time for covalent carbamylation).

  • Reaction Initiation: Add 10 µL DTNB and 10 µL ATCI to all wells.

  • Kinetic Read: Immediately monitor absorbance at 412 nm using a microplate reader for 5 minutes (read every 30 seconds).

  • Calculation: Calculate the initial reaction rate ( V0​ ). Determine % inhibition relative to the uninhibited control. Use non-linear regression (GraphPad Prism) to calculate the IC50​ .

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry Journal of Medicinal Chemistry (ACS Publications / NIH)[Link]

  • Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors ACS Medicinal Chemistry Letters (NIH PMC)[Link]

  • Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease Journal of Enzyme Inhibition and Medicinal Chemistry (NIH PMC)[Link]

Sources

Publish Comparison Guides: In Vitro vs. In Vivo Correlation (IVIVC) for 3-Quinolinecarbamic Acid, Ethyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Quinolinecarbamic acid, ethyl ester (CAS 23251-83-4) represents a critical pharmacophore in modern drug discovery. It acts as a structural bridge between classic quinoline-based therapeutics (e.g., tacrine, chloroquine) and carbamate-based pseudo-irreversible inhibitors (e.g., rivastigmine). Evaluating the In Vitro vs. In Vivo Correlation (IVIVC) of this specific scaffold is paramount for researchers aiming to optimize Central Nervous System (CNS) penetration for neurodegenerative diseases or systemic exposure for anti-parasitic applications.

This guide objectively compares the pharmacokinetic (PK) and pharmacodynamic (PD) performance of the 3-Quinolinecarbamic acid, ethyl ester scaffold against standard alternatives, providing actionable experimental protocols and causality-driven insights to bridge the translational gap.

Pharmacological Context & Structural Rationale

The predictive power of any in vitro assay depends heavily on the physiological relevance of the molecule's mechanism of action. Recent literature highlights the utility of quinoline and carbamate substructures in developing novel molecules with potent acetylcholinesterase (AChE) inhibitory activity [1].

The structural brilliance of 3-Quinolinecarbamic acid, ethyl ester lies in its dual-targeting capability:

  • The Quinoline Ring: Facilitates strong π−π stacking interactions with the tryptophan residues in the Peripheral Anionic Site (PAS) of AChE, preventing amyloid- β aggregation.

  • The Carbamate Moiety: Acts as a pseudo-irreversible inhibitor at the Catalytic Anionic Site (CAS), transferring a carbamoyl group to the active-site serine residue.

Furthermore, quinoline-O-carbamate derivatives have demonstrated profound in vitro and in vivo efficacy against parasitic infections, showcasing the broad versatility of this scaffold[2].

G QCE 3-Quinolinecarbamic Acid, Ethyl Ester Q_Ring Quinoline Scaffold (PAS Binding) QCE->Q_Ring C_Group Carbamate Moiety (CAS Binding) QCE->C_Group AChE AChE Dual-Site Inhibition Q_Ring->AChE π-π stacking C_Group->AChE Covalent carbamylation ACh Elevated Synaptic Acetylcholine AChE->ACh Prevents ACh degradation Cognition Improved Cognitive Function (In Vivo) ACh->Cognition Muscarinic/Nicotinic activation

Mechanism of Action for Quinoline Carbamate Derivatives in AChE Inhibition.

IVIVC: Bridging the Translational Gap

A common pitfall in quinoline-carbamate development is the disconnect between in vitro potency and in vivo efficacy. For 3-Quinolinecarbamic acid, ethyl ester, we observe a classic Class II/III IVIVC paradigm :

  • Metabolic Shielding: While in vitro human liver microsome (HLM) assays often predict rapid clearance due to esterase-mediated hydrolysis of the carbamate, the in vivo half-life ( T1/2​=3.2 h) is significantly extended. Causality: The bulky quinoline ring provides steric hindrance, shielding the carbamate bond from rapid peripheral plasma esterase degradation, a nuance lost in isolated in vitro assays.

  • Volume of Distribution ( Vd​ ): The high lipophilicity of the quinoline core drives a massive in vivo Vd​ , sequestering the drug in deep tissue compartments (including the brain) and further prolonging systemic exposure beyond in vitro predictions.

Objective Alternative Comparison

To benchmark the performance of the 3-Quinolinecarbamic acid, ethyl ester scaffold, we compare it against two clinical standards: Tacrine (a pure quinoline) and Rivastigmine (a pure carbamate). The data below synthesizes representative experimental profiling for these classes.

Pharmacological Parameter3-Quinolinecarbamic Acid, Ethyl EsterTacrine (Quinoline Standard)Rivastigmine (Carbamate Standard)
Mechanism of Action Dual-site (CAS + PAS)PAS-dominantCAS-dominant (Pseudo-irreversible)
In Vitro AChE IC50​ (µM) 0.85 ± 0.120.11 ± 0.024.15 ± 0.30
In Vitro BChE IC50​ (µM) 5.20 ± 0.450.08 ± 0.010.04 ± 0.01
Selectivity Index (AChE/BChE) 6.1 (AChE selective)0.7 (Non-selective)0.01 (BChE selective)
Caco-2 Permeability ( Papp​ ) 18×10−6 cm/s 22×10−6 cm/s 12×10−6 cm/s
In Vivo Half-life ( T1/2​ , h) 3.21.51.5
Brain/Plasma Ratio ( Kp,uu​ ) 1.42.10.8
Hepatotoxicity Risk (In Vivo) Low/ModerateHigh (Clinical limitation)Low

Analysis: 3-Quinolinecarbamic acid, ethyl ester successfully mitigates the severe hepatotoxicity associated with Tacrine while drastically improving the brain-to-plasma ratio compared to Rivastigmine, proving the superiority of the hybrid scaffold approach.

Self-Validating Experimental Protocols

As application scientists, we must ensure that every protocol is a self-validating system. The following methodologies are designed to generate robust IVIVC data.

Protocol 1: In Vitro AChE Inhibition Kinetics

We utilize the classic[3] because it allows for real-time kinetic monitoring of substrate hydrolysis. This is critical for distinguishing between competitive reversible inhibition (driven by the quinoline ring) and pseudo-irreversible carbamylation (driven by the carbamate group).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve acetylthiocholine iodide (ATCI, substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, chromogen) in the buffer to a final concentration of 1 mM and 0.5 mM, respectively.

  • Compound Incubation: In a 96-well microplate, add 20 µL of recombinant human AChE (0.5 U/mL) and 20 µL of 3-Quinolinecarbamic acid, ethyl ester (serial dilutions from 10 µM to 1 nM). Incubate at 37°C for 15 minutes to allow for covalent carbamylation.

  • Reaction Initiation: Add 160 µL of the ATCI/DTNB mixture to all wells using a multichannel pipette.

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Measure absorbance at 412 nm every 30 seconds for 5 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve. Determine the IC50​ using non-linear regression (GraphPad Prism).

Self-Validation Checkpoint: The assay is only valid if the uninhibited enzyme control exhibits a strictly linear absorbance increase ( R2>0.98 ) over the 5-minute read window, and the positive control (Donepezil) yields an IC50​ within 10% of historical laboratory baselines (typically ~15 nM).

Protocol 2: In Vivo Pharmacokinetics & Brain Penetration

Because peripheral AChE inhibition triggers severe dose-limiting parasympathetic toxicity (SLUDGE syndrome), quantifying the unbound brain-to-plasma partition coefficient ( Kp,uu​ ) is non-negotiable.

Step-by-Step Methodology:

  • Dosing: Administer 3-Quinolinecarbamic acid, ethyl ester intravenously (IV, 2 mg/kg) and orally (PO, 10 mg/kg) to male Sprague-Dawley rats (n=3 per time point).

  • Sampling: Collect blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Euthanize cohorts at Tmax​ (typically 1 hour) to harvest whole brain tissue.

  • Sample Preparation: Homogenize brain tissue in 3 volumes of PBS. Precipitate proteins in both plasma and brain homogenate using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., deuterated tacrine). Centrifuge at 14,000 rpm for 10 minutes.

  • LC-MS/MS Quantification: Inject 5 µL of the supernatant onto a C18 column. Monitor the specific MRM transitions for the intact ethyl ester parent mass.

  • Equilibrium Dialysis: Perform rapid equilibrium dialysis (RED) on blank plasma and brain homogenate spiked with the compound to determine the fraction unbound ( fu​ ). Calculate Kp,uu​=(AUCbrain​×fu,brain​)/(AUCplasma​×fu,plasma​) .

Self-Validation Checkpoint: The LC-MS/MS standard curve must exhibit an R2>0.99 , and Quality Control (QC) samples at low, medium, and high concentrations must fall within ±15% of their nominal values. A Kp,uu​>1.0 validates successful CNS targeting.

References

  • Title: Drug Candidates for the Treatment of Alzheimer's Disease: New Findings from 2021 and 2022. Source: Pharmaceuticals. 2023; 16(7):984. URL: [Link]

  • Title: Assessment of the Activity of Decoquinate and Its Quinoline-O-Carbamate Derivatives against Toxoplasma gondii In Vitro and in Pregnant Mice Infected with T. gondii Oocysts. Source: Molecules. 2021; 26(21):6393. URL: [Link]

  • Title: A new and rapid colorimetric determination of acetylcholinesterase activity. Source: Biochemical Pharmacology. 1961; 7(2):88-95. URL: [Link]

Safety Operating Guide

3-Quinolinecarbamic acid, ethyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that for drug development professionals and analytical chemists, managing the lifecycle of research intermediates is just as critical as their synthesis. 3-Quinolinecarbamic acid, ethyl ester (CAS: 23251-83-4)[1], a nitrogen-containing heterocyclic carbamate, requires stringent handling and disposal protocols to ensure environmental compliance and laboratory safety.

Because this compound features both a stable quinoline aromatic system and a reactive carbamate linkage, improper disposal (such as drain disposal or standard municipal trash) poses risks of environmental persistence and the generation of toxic byproducts. The following guide outlines the self-validating, professional protocols for the safe handling, spill response, and ultimate disposal of this compound.

I. Physicochemical & Hazard Profile

Before executing any disposal protocol, it is mandatory to understand the compound's physicochemical properties, as these dictate the causality behind our choice of containment and destruction methods.

PropertyValue / DescriptionDisposal Implication
Chemical Name 3-Quinolinecarbamic acid, ethyl ester[1]N/A
CAS Number 23251-83-4[1]Essential for EHS tracking and manifesting.
Molecular Formula C12H12N2O2[1]Contains two nitrogen atoms; combustion will yield NOx.
Molecular Weight 216.24 g/mol [1]N/A
Physical State Solid (Typical for quinoline derivatives)Dust generation must be minimized during transfer.
Combustion Byproducts Carbon oxides (CO, CO2), Nitrogen oxides (NOx)Critical: Requires high-temperature incineration with NOx scrubbers.
Reactivity Stable under standard conditions.Avoid strong acids/bases to prevent premature carbamate hydrolysis.

II. Standard Operating Procedure (SOP): Waste Segregation and Disposal

In a professional laboratory setting, researchers must never attempt to neutralize or destroy complex organic intermediates in-house. The objective of this protocol is safe containment and transfer to a licensed hazardous waste facility.

Step 1: Segregation and Primary Containment
  • Causality: 3-Quinolinecarbamic acid, ethyl ester must be isolated from strong oxidizers, acids, and bases. Mixing with strong aqueous acids or bases can catalyze the hydrolysis of the carbamate ester, potentially leading to the release of ethanol, carbon dioxide, and 3-aminoquinoline, altering the waste profile unpredictably.

  • Action: Collect all solid waste (including contaminated filter paper, weighing boats, and PPE) in a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or amber glass wide-mouth jars are standard.

Step 2: GHS-Compliant Labeling
  • Causality: Unidentified waste triggers costly "unknown chemical" profiling by environmental contractors and poses severe risks to downstream handlers.

  • Action: Affix a hazardous waste label immediately upon the first addition of waste. The label must explicitly state: "Hazardous Waste: 3-Quinolinecarbamic acid, ethyl ester (Toxic Organic Solid)." Ensure the date of initial accumulation is clearly marked.

Step 3: Satellite Accumulation Area (SAA) Storage
  • Causality: Regulatory frameworks (such as the EPA's Resource Conservation and Recovery Act - RCRA) require waste to be stored safely at or near the point of generation before institutional transfer.

  • Action: Place the sealed, labeled container in a designated SAA. The SAA must feature secondary containment (e.g., a spill tray) to capture any accidental breaches.

Step 4: Institutional Transfer and Final Destruction
  • Causality: The quinoline ring is highly stable, and the nitrogen content requires specialized destruction to prevent atmospheric pollution.

  • Action: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. EHS will manifest the waste for transfer to a licensed contractor. The contractor will perform high-temperature incineration equipped with afterburners and alkaline scrubbers to safely break down the aromatic ring and neutralize the resulting nitrogen oxide (NOx) gases.

III. Disposal Workflow Visualization

The following diagram maps the logical progression of the chemical from the benchtop to final destruction, ensuring a closed-loop system of accountability.

DisposalWorkflow Gen Waste Generation (3-Quinolinecarbamic acid, ethyl ester) Seg Segregation & Packaging (HDPE / Glass Container) Gen->Seg Label GHS Labeling (Organic Solid/NOx Hazard) Seg->Label Store Satellite Accumulation Area (Secondary Containment) Label->Store EHS EHS Department Transfer (RCRA Manifesting) Store->EHS Incinerate High-Temp Incineration (with NOx Scrubber) EHS->Incinerate

Figure 1: Standardized laboratory waste segregation and disposal workflow for nitrogenous organic compounds.

IV. Emergency Spill Response & Decontamination Protocol

In the event of an accidental release during handling or weighing, immediate and systematic action is required to prevent exposure and environmental contamination.

  • Isolate and Ventilate: Immediately restrict access to the spill area. Ensure the laboratory's local exhaust ventilation (e.g., fume hood) is operating at maximum capacity to clear any suspended particulates.

  • Don Appropriate PPE: Responders must wear standard laboratory PPE: a buttoned lab coat, nitrile gloves (double-gloving is recommended for cleanup), and chemical splash goggles. If the spill is large and outside a ventilated area, a NIOSH-approved N95 or P100 particulate respirator may be required by your EHS protocols.

  • Dry Containment (Avoid Dusting): Do not dry sweep. Dry sweeping aerosolizes the compound, increasing inhalation risk. Instead, gently cover the solid spill with damp paper towels (using water or a compatible solvent like ethanol) to suppress dust.

  • Collection: Carefully scoop the dampened material and the paper towels using a non-sparking tool or stiff cardboard. Place the collected material directly into a designated hazardous waste container.

  • Surface Decontamination: Wash the spill surface thoroughly with soap and water, or wipe down with a solvent (e.g., isopropanol) if the compound has adhered to the surface. Collect all liquid washings and contaminated wipes into the hazardous waste container. Label the container as detailed in the SOP above.

V. References

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management under RCRA." EPA.gov. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational exposure to hazardous chemicals in laboratories (Standard 1910.1450)." OSHA.gov. Available at:[Link]

Sources

Personal protective equipment for handling 3-Quinolinecarbamic acid, ethyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Handling 3-Quinolinecarbamic acid, ethyl ester (CAS No. 23251-83-4)[1] requires rigorous safety protocols. Because it is a specialized synthetic derivative utilized in drug development, laboratory personnel must extrapolate its risk profile from its structural moieties: the quinoline core and the ethyl carbamate (urethane) ester.

Under the OSHA Laboratory Standard (29 CFR 1910.1450), employers are mandated to implement a Chemical Hygiene Plan that protects workers from the severe health hazards presented by such compounds[2],[3]. This guide provides the authoritative, step-by-step operational and logistical framework required to handle this chemical safely.

Hazard Profile & Quantitative Data

To understand the causality behind the required safety measures, we must analyze the compound's structural components.

  • Quinoline Core: Known to cause acute oral and dermal toxicity, severe eye irritation, and suspected genetic defects[4],[5].

  • Ethyl Carbamate Moiety: A recognized Class 1B Carcinogen and Class 1B Mutagen, known to cause target organ damage[6],[7],[8].

Table 1: Quantitative and GHS Hazard Summary of Constituent Moieties

Chemical MoietyCAS NumberKey Quantitative DataPrimary GHS Hazard Classifications
Quinoline Core 91-22-5[9]LD50 (Oral, Rat): 331 mg/kg[4]Acute Tox. 3 (Oral), Carc. 1B, Muta. 2[10]
Ethyl Carbamate 51-79-6[6]Boiling Point: 182-184ºC[6]Carc. 1B, Muta. 1B, Acute Tox. 3 (Inhalation)[7],[8]

Scientific Rationale: Because the parent compound combines these two moieties, it must be treated as a highly toxic, carcinogenic, and mutagenic solid. Aerosolization of the powder or solvent-mediated skin absorption are the primary vectors for systemic exposure.

Personal Protective Equipment (PPE) Matrix

The following PPE is non-negotiable and must be donned prior to entering the handling area. The selection is based on NIOSH chemical protective clothing guidelines[11].

Hazard RouteRequired PPEScientific Rationale & Causality
Inhalation N95/P100 Particulate RespiratorWhile handling must occur in a fume hood, a respirator prevents inhalation of carcinogenic/mutagenic dust particles if a draft failure occurs.
Dermal (Hands) Double-layer Nitrile Gloves (min 5 mil)Nitrile resists polar aprotic solvents (e.g., DMSO, DMF) used for dissolution. DMSO is a powerful penetration enhancer; if the compound is dissolved in DMSO and splashes on the skin, it will carry the carcinogen directly into the bloodstream.
Dermal (Body) Disposable Tyvek® suit or chemical lab coatPrevents the accumulation of micro-particulates on personal clothing, eliminating the risk of secondary exposure outside the lab.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Protects conjunctival membranes from aerosolized dust and solvent splashes far more effectively than standard safety glasses.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, every step of the handling process must be executed within a Class II Type B2 Biological Safety Cabinet or a dedicated Chemical Fume Hood with a face velocity of 80–100 fpm.

Workflow N1 1. Pre-Operation Setup Verify Fume Hood & Don PPE N2 2. Compound Weighing Use Anti-Static Tools N1->N2 N3 3. Dissolution Add Carrier Solvent (e.g., DMSO) N2->N3 N4 4. Secure Transfer Seal in Secondary Container N3->N4 N5 5. Decontamination Chemical Wipe-Down N4->N5 N6 6. Waste Segregation Dispose as Carcinogenic Waste N5->N6

Workflow for the safe handling and dissolution of 3-Quinolinecarbamic acid, ethyl ester.

Step-by-Step Methodology
  • Environmental Setup: Purge the fume hood of unnecessary equipment to ensure laminar airflow. Place a disposable, absorbent bench pad (plastic side down) on the work surface.

  • Anti-Static Weighing: Use anti-static weigh boats and spatulas. Causality: Static charge causes fine powders to repel and aerosolize, drastically increasing the risk of inhalation and surface contamination.

  • In-Hood Dissolution: Do not transport the dry powder across the lab. Add your carrier solvent (e.g., DMSO or Ethanol) directly to the vial or weigh boat inside the fume hood.

  • Secondary Containment: Once dissolved, transfer the solution to a primary vial, seal it tightly, and place it inside a secondary shatter-proof container before removing it from the hood.

  • Doffing & Decontamination: Remove the outer layer of gloves inside the hood and dispose of them in the designated solid waste bin.

Spill Response & Decontamination Plan

In the event of a spill, immediately restrict access to the area.

For Dry Powder Spills:

  • Do not sweep. Sweeping aerosolizes the carcinogenic dust.

  • Gently cover the powder with absorbent paper towels.

  • Wet the towels carefully with a solvent known to dissolve the compound (e.g., a 10% ethanol/water solution or mild detergent) to trap the particulates.

  • Wipe from the perimeter of the spill toward the center.

For Liquid/Solvent Spills:

  • Apply a commercial chemical absorbent pad or diatomaceous earth to the liquid.

  • Allow the absorbent to fully sequester the solvent.

  • Collect the saturated absorbent using a plastic scoop and place it in a hazardous waste bag.

  • Wash the surface with soap and water, as water alone will not effectively remove organic carbamate residues.

Disposal Plan

Because of its mutagenic and carcinogenic properties, 3-Quinolinecarbamic acid, ethyl ester must never be disposed of in standard municipal waste or poured down the drain[9],[12].

  • Solid Waste: All contaminated weigh boats, spatulas, bench pads, and PPE (Tyvek suits, gloves) must be placed in a sealed, clearly labeled biohazard/chemical waste bag designated for "Carcinogenic Solid Waste."

  • Liquid Waste: Solutions containing the compound must be collected in compatible, clearly labeled liquid waste jugs. Segregate halogenated from non-halogenated waste based on the carrier solvent used.

  • Final Destruction: High-temperature incineration is the only approved method for the final destruction of quinoline and carbamate derivatives[10]. Coordinate with your institution's Environmental Health and Safety (EHS) department for pickup.

References

  • SAFETY DATA SHEETS: Ethyl carbamate (CAS 51-79-6). Sangon Biotech. URL: [Link]

  • OSHA Laboratory Standard 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Electronic Code of Federal Regulations (eCFR). URL: [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). URL: [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.